Methyl 4-formylhexanoate
Description
BenchChem offers high-quality Methyl 4-formylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-formylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-formylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-7(6-9)4-5-8(10)11-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSIIHECXDOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446336 | |
| Record name | methyl 4-formylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66757-48-0 | |
| Record name | methyl 4-formylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Methyl 4-Formylhexanoate
Abstract
Methyl 4-formylhexanoate is a valuable bifunctional molecule with applications as a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its industrial utility is, however, contingent on the availability of economically viable and scalable synthetic routes. This in-depth technical guide provides a comprehensive overview of robust and cost-effective strategies for the synthesis of methyl 4-formylhexanoate, starting from inexpensive and readily available feedstocks. Three primary synthetic pathways are critically evaluated: the selective functionalization of adipic acid, the hydroformylation of biomass-derived methyl pentenoate, and the oxidative cleavage of cyclohexene derivatives. For each route, we provide a detailed analysis of the underlying chemical principles, step-by-step experimental protocols, and a comparative assessment of their economic and environmental credentials. This guide is intended for researchers, chemists, and process development professionals seeking to implement efficient and sustainable methods for the production of this versatile chemical intermediate.
Introduction: The Synthetic Challenge and Economic Imperative
The γ-formyl ester moiety of methyl 4-formylhexanoate offers two orthogonal reactive handles: an aldehyde for nucleophilic additions, reductive aminations, and oxidations, and an ester for hydrolysis, transesterification, and amidation. This versatility makes it an attractive building block in organic synthesis. However, traditional synthetic methods often rely on expensive reagents, multi-step procedures, and generate significant waste, thereby limiting its large-scale industrial adoption. The overarching goal of this guide is to delineate synthetic strategies that are not only chemically elegant but also economically and environmentally sound. The selection of starting materials is paramount, and we will focus on feedstocks that are either abundant petrochemicals or emerging renewable resources.
Route 1: From Adipic Acid - A Petrochemical Workhorse
Adipic acid, a large-scale commodity chemical primarily used in the production of nylon-6,6, represents a highly attractive and inexpensive C6 starting material. The challenge lies in the selective monofunctionalization of this symmetrical dicarboxylic acid.
Strategic Overview
The synthesis from adipic acid proceeds in two key steps:
-
Selective Monoesterification: One of the two carboxylic acid groups is selectively esterified to the methyl ester.
-
Selective Reduction: The remaining free carboxylic acid is selectively reduced to the aldehyde.
Figure 1: Synthetic pathway from adipic acid.
Experimental Protocols
Step 1: Synthesis of Monomethyl Adipate
The selective monoesterification of adipic acid can be achieved with high yields.[1] One effective method involves reacting adipic acid with methanol in the presence of an acid catalyst, with careful control of stoichiometry to favor the monoester.[1][2][3]
-
Reagents:
-
Adipic acid (1.0 eq)
-
Methanol (large excess, can also be used as solvent)
-
Sulfuric acid (catalytic amount) or macroporous cation exchange resin[3]
-
Toluene (for azeotropic removal of water, if not using a large excess of methanol)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add adipic acid and toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Add methanol (1.1 eq to favor monoesterification, though a larger excess is often used to drive the reaction, with the diester being a manageable byproduct).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to separate monomethyl adipate from unreacted adipic acid and dimethyl adipate. High yields of the monoester can be achieved by controlling reaction conditions.[4]
-
Step 2: Selective Reduction of Monomethyl Adipate to Methyl 4-Formylhexanoate
The selective reduction of a carboxylic acid in the presence of an ester is a classic challenge in organic synthesis. A robust method is the Rosenmund reduction of the corresponding acid chloride.
-
Sub-step 2a: Synthesis of Monomethyl Adipoyl Chloride
-
Reagents:
-
Monomethyl adipate (1.0 eq)
-
Thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq)
-
Anhydrous dichloromethane (solvent)
-
DMF (catalytic amount, if using oxalyl chloride)
-
-
Procedure:
-
Dissolve monomethyl adipate in anhydrous dichloromethane in a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO2 produced).
-
Slowly add thionyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step.
-
-
-
Sub-step 2b: Rosenmund Reduction
-
Reagents:
-
Monomethyl adipoyl chloride (1.0 eq)
-
Palladium on barium sulfate (Pd/BaSO4) catalyst (5-10 mol%)[5]
-
Quinoline-sulfur poison (optional, to prevent over-reduction to the alcohol)
-
Anhydrous toluene (solvent)
-
Hydrogen gas
-
-
Procedure:
-
Suspend the Pd/BaSO4 catalyst in anhydrous toluene in a hydrogenation flask.
-
Add the quinoline-sulfur poison if necessary.
-
Flush the apparatus with hydrogen gas.
-
Add a solution of monomethyl adipoyl chloride in anhydrous toluene to the flask.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by GC or by the cessation of hydrogen uptake.
-
Upon completion, filter the catalyst through a pad of Celite.
-
Wash the filtrate with dilute HCl (to remove quinoline), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting methyl 4-formylhexanoate by vacuum distillation.
-
-
Causality and Trustworthiness
The adipic acid route is built upon well-established and reliable chemical transformations. The monoesterification can be optimized by controlling stoichiometry and reaction time to achieve high selectivity.[4][6] The Rosenmund reduction is a classic and dependable method for the conversion of acid chlorides to aldehydes, and the use of a poisoned catalyst is key to preventing over-reduction.[5] This two-step process, starting from a very cheap feedstock, presents a highly trustworthy and scalable pathway.
Route 2: From Biomass - A Renewable Approach via Hydroformylation
The transition to renewable feedstocks is a critical aspect of modern chemical manufacturing. Gamma-valerolactone (GVL), readily produced from lignocellulosic biomass, can be converted to methyl pentenoate isomers, which are excellent substrates for hydroformylation.[7]
Strategic Overview
This "green" route comprises two main stages:
-
Conversion of GVL to Methyl Pentenoate: GVL is ring-opened and esterified to form a mixture of methyl pentenoate isomers.
-
Hydroformylation: The mixture of methyl pentenoates is reacted with syngas (a mixture of CO and H2) in the presence of a transition metal catalyst to introduce a formyl group.
Figure 2: Synthetic pathway from γ-valerolactone (GVL).
Experimental Protocols
Step 1: Synthesis of Methyl Pentenoate from GVL
-
Reagents:
-
Procedure:
-
This reaction is often carried out in a continuous flow reactor packed with a solid acid or base catalyst.
-
A feed of GVL and methanol is passed through the heated reactor bed.
-
The reaction temperature is typically in the range of 150-300 °C.
-
The effluent from the reactor is a mixture of methyl pentenoate isomers (methyl 3-pentenoate and methyl 4-pentenoate), unreacted starting materials, and byproducts.
-
The product mixture is separated by distillation. High yields of methyl pentenoate (>95%) have been reported under optimized conditions.[7]
-
Step 2: Hydroformylation of Methyl Pentenoate
The hydroformylation of the methyl pentenoate mixture requires a catalyst that can isomerize the double bond to the terminal position and then regioselectively add the formyl group. Rhodium-based catalysts with phosphine ligands are highly effective.[9][10]
-
Reagents:
-
Methyl pentenoate isomer mixture (1.0 eq)
-
Rhodium precursor (e.g., Rh(acac)(CO)2)
-
Phosphine ligand (e.g., triphenylphosphine or a more specialized ligand for higher regioselectivity)
-
Anhydrous toluene or other suitable solvent
-
Syngas (CO/H2, typically 1:1 molar ratio)
-
-
Procedure:
-
In a high-pressure autoclave, charge the rhodium precursor, the phosphine ligand, and the solvent under an inert atmosphere.
-
Add the methyl pentenoate substrate.
-
Seal the autoclave, purge with syngas, and then pressurize to the desired pressure (typically 20-100 atm).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Maintain a constant pressure by feeding syngas as it is consumed.
-
Monitor the reaction by GC analysis of aliquots.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
The product is isolated by removal of the solvent under reduced pressure, followed by vacuum distillation.
-
Causality and Trustworthiness
The hydroformylation route leverages the growing field of biorefineries, offering a sustainable alternative to petrochemical feedstocks.[11][12] The conversion of GVL to methyl pentenoate is becoming an increasingly optimized process.[7] Hydroformylation is a mature industrial process, and while catalyst cost (especially rhodium) is a consideration, high catalyst activity and recyclability can make it economically viable.[9][13] The main challenge is achieving high regioselectivity for the linear aldehyde, which can be addressed by careful selection of ligands and reaction conditions.
Route 3: From Cyclohexene - An Oxidative Cleavage Approach
Ozonolysis is a powerful and direct method for cleaving carbon-carbon double bonds to form carbonyl compounds. Starting from a simple and inexpensive cyclic alkene like cyclohexene, one can generate a linear C6 chain with functional groups at both ends.
Strategic Overview
This pathway involves a single, highly effective step followed by a reductive workup:
-
Ozonolysis: Cyclohexene is treated with ozone to form an ozonide intermediate.
-
Reductive Workup: The ozonide is reductively cleaved in the presence of methanol to directly generate methyl 4-formylhexanoate (as the dimethyl acetal of the aldehyde and the methyl ester). A final hydrolysis step is needed to unmask the aldehyde.
Figure 3: Synthetic pathway from cyclohexene via ozonolysis.
Experimental Protocols
Ozonolysis and Reductive Workup
-
Reagents:
-
Cyclohexene (1.0 eq)
-
Methanol (solvent)
-
Ozone (O3)
-
Sodium borohydride (NaBH4) or dimethyl sulfide (DMS) for reductive workup
-
Mild acid (e.g., Amberlyst-15, dilute HCl) for hydrolysis
-
-
Procedure:
-
Caution! Ozone is highly toxic and reactive. Ozonides can be explosive. This procedure must be carried out in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve cyclohexene in methanol at a low temperature (-78 °C, dry ice/acetone bath).
-
Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
For the reductive workup, slowly add sodium borohydride in portions at -78 °C.[14] Alternatively, add dimethyl sulfide and allow the mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This will yield methyl 6,6-dimethoxyhexanoate.
-
For the hydrolysis of the acetal, dissolve the product in a mixture of acetone and water, add a catalytic amount of a mild acid, and stir at room temperature until the reaction is complete (monitored by GC).
-
Neutralize the acid, remove the acetone under reduced pressure, and extract the product into an organic solvent.
-
Dry, concentrate, and purify by vacuum distillation to obtain methyl 4-formylhexanoate.
-
Causality and Trustworthiness
Ozonolysis is a highly reliable and efficient method for the cleavage of double bonds.[15][16][17][18] The use of methanol as a participating solvent allows for the in-situ formation of the methyl ester and the methoxy hydroperoxide, which can be conveniently reduced.[14] While the hazards associated with ozone and ozonides require careful management, modern ozonolysis equipment and protocols have made this a safe and scalable industrial process. The directness of this route from a cheap starting material makes it a very compelling option.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Adipic Acid | Route 2: Biomass (GVL) | Route 3: Cyclohexene |
| Starting Material Cost | Very Low (Commodity Chemical) | Moderate (Emerging Biorenewable) | Low (Petrochemical) |
| Number of Steps | 2-3 | 2 | 2 (including hydrolysis) |
| Key Technologies | Classical Organic Synthesis, Catalytic Reduction | Biorefinery, Homogeneous Catalysis (Hydroformylation) | Oxidative Cleavage (Ozonolysis) |
| Atom Economy | Good | Excellent | Excellent |
| Scalability | High | Moderate to High | High |
| Key Challenges | Selective monofunctionalization, handling of acid chlorides | Catalyst cost and recycling (Rh), regioselectivity control | Safety (ozone, ozonides), capital cost of ozonolysis equipment |
| Environmental Profile | Petroleum-based, uses stoichiometric reagents (thionyl chloride) | Renewable feedstock, catalytic | Petroleum-based, uses hazardous reagents (ozone) |
Conclusion and Future Outlook
This guide has detailed three distinct and economically viable pathways for the synthesis of methyl 4-formylhexanoate.
-
The adipic acid route is a robust and scalable method that leverages an extremely cheap petrochemical feedstock. It is likely the most cost-effective option at present for large-scale production, provided efficient handling of the intermediate acid chloride is in place.
-
The biomass-derived route via GVL represents the most sustainable and forward-looking approach. As the cost of biomass conversion technologies decreases, this pathway will become increasingly competitive. Further research into cheaper and more selective hydroformylation catalysts will accelerate its industrial implementation.
-
The ozonolysis of cyclohexene is a highly efficient and direct route. For companies with existing ozonolysis capabilities, this is an excellent option. The primary considerations are the capital investment for the necessary equipment and stringent safety protocols.
The choice of the optimal synthetic route will ultimately depend on a company's specific circumstances, including access to raw materials, existing infrastructure, and long-term sustainability goals. All three presented methods offer significant advantages over more traditional, multi-step syntheses and provide a solid foundation for the cost-effective production of methyl 4-formylhexanoate for a wide range of applications.
References
- Jiangsu Tonghe Pharmaceutical Co Ltd. (2012). Method for synthesizing adipic acid monoethyl ester. CN102351691A.
-
Lange, J. P., et al. (2018). Towards 'bio-based' Nylon: Conversion of γ-valerolactone to methyl pentenoate under catalytic distillation conditions. ResearchGate. [Link]
- Mitsubishi Gas Chemical Co. (1997). Production of adipic acid monomethyl ester. JPH09157220A.
-
Suarez, T., et al. (2002). Hydroformylation reactions of the trans-Mo(CO)4(p-C5NH4SO3NA)2 complex in biphasic medium. SciSpace. [Link]
- Changshu Fushilai Medicine Chemical Co Ltd. (2013). Synthetic method of monomethyl adipate. CN102898306A.
-
Prakash, D., et al. (2024). HYDROFORMYLATION OF METHYL ACRYLATE USING A PALLADIUM SCHIFF BASE CATALYST UNDER SYNGAS SOURCE. Rasayan Journal of Chemistry. [Link]
-
LibreTexts. (2023). 14.3.2: Hydroformylation. Chemistry LibreTexts. [Link]
-
Vella, S., et al. (2025). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). MDPI. [Link]
-
Li, J., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. [Link]
-
Dumesic, J. A., et al. (2014). Proposed reaction pathways for the production of a methyl hexenoates... ResearchGate. [Link]
-
Carl ROTH. (n.d.). Crotonic acid. Retrieved from [Link]
-
Vella, S., et al. (2025). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL). ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. [Link]
-
van Leeuwen, P. W. N. M., et al. (2009). A highly efficient procedure for hydroformylation and hydroamino-vinylation of methyl acrylate. Green Chemistry. [Link]
-
Vereecken, L., et al. (2024). Ozonolysis of 2-Methyl-2-pentenal: New Insights from Master Equation Modeling. National Institutes of Health. [Link]
-
Bell, A. T., et al. (2015). Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione. Green Chemistry. [Link]
-
Thomas, A. A., et al. (2023). Effect of Solvent on the Rate of Ozonolysis: Development of a Homogeneous Flow Ozonolysis Protocol. Organic Chemistry Portal. [Link]
-
Prather, K. L. J., et al. (2020). Fully biological production of adipic acid analogs from branched catechols. Metabolic Engineering. [Link]
-
Organic Syntheses. (n.d.). Ethyl adipate. Retrieved from [Link]
-
Džunuzović, E., et al. (2011). Preparation of 9-hydroxynonanoic acid methyl ester by ozonolysis of vegetable oils and its polycondensation. ResearchGate. [Link]
-
Wang, F., et al. (2021). Synthesis of bio-based methylcyclopentadiene via direct hydrodeoxygenation of 3-methylcyclopent-2-enone derived from cellulose. Nature Communications. [Link]
-
Bell, A. T., et al. (2015). Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/ hydrodeoxygenation of 2,5-hexanedione. eScholarship.org. [Link]
-
Beller, M., & Börner, A. (2021). Hydroformylation. ResearchGate. [Link]
-
A B Enterprises. (n.d.). Vinylacetic Acid. IndiaMART. Retrieved from [Link]
-
IndiaMART. (n.d.). Crotonic Acid. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 3. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JPH09157220A - Production of adipic acid monomethyl ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of bio-based methylcyclopentadiene via direct hydrodeoxygenation of 3-methylcyclopent-2-enone derived from cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fully biological production of adipic acid analogs from branched catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Ozonolysis of 2-Methyl-2-pentenal: New Insights from Master Equation Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Solvent on the Rate of Ozonolysis: Development of a Homogeneous Flow Ozonolysis Protocol [organic-chemistry.org]
A Technical Guide to the Spectroscopic Characterization of Methyl 4-formylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Molecular Structure and Spectroscopic Overview
Methyl 4-formylhexanoate possesses a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.19 g/mol [1][2]. The key to its spectroscopic characterization lies in the distinct functionalities it contains: a methyl ester and an aldehyde. These groups, along with the aliphatic backbone, will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a comprehensive structural confirmation.
Caption: Chemical structure of Methyl 4-formylhexanoate with carbon numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-formylhexanoate, both ¹H and ¹³C NMR will provide a wealth of structural information.
Predicted ¹H NMR Data
The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating adjacent protons).
Table 1: Predicted ¹H NMR Data for Methyl 4-formylhexanoate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.7 | Triplet (t) | 1H | Aldehydic H | The aldehyde proton is highly deshielded and typically appears far downfield. It is expected to be a triplet due to coupling with the adjacent methine proton. |
| ~3.67 | Singlet (s) | 3H | OCH₃ | The methyl ester protons are in a relatively deshielded environment and appear as a singlet as they have no adjacent protons. This is a characteristic shift for methyl esters[3]. |
| ~2.5 | Multiplet (m) | 1H | CH at C4 | This methine proton is adjacent to the electron-withdrawing aldehyde group and will be deshielded. It will be a complex multiplet due to coupling with protons on C3 and C5. |
| ~2.3 | Triplet (t) | 2H | CH₂ at C2 | These protons are alpha to the ester carbonyl and will be deshielded. They are expected to be a triplet due to coupling with the C3 protons. |
| ~1.7 | Multiplet (m) | 2H | CH₂ at C3 | These methylene protons will have a chemical shift intermediate to their neighbors. |
| ~1.6 | Multiplet (m) | 2H | CH₂ at C5 | These methylene protons are adjacent to the C4 methine and the terminal methyl group. |
| ~0.9 | Triplet (t) | 3H | CH₃ at C6 | The terminal methyl group protons are in a shielded environment and will appear as a triplet due to coupling with the C5 methylene protons. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for Methyl 4-formylhexanoate
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~202 | Aldehyde C=O | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~174 | Ester C=O | The ester carbonyl carbon is also deshielded but typically appears upfield from the aldehyde carbonyl[3]. |
| ~58 | CH at C4 | The carbon bearing the aldehyde group will be deshielded. |
| ~52 | OCH₃ | The methyl ester carbon has a characteristic chemical shift in this region[3]. |
| ~34 | CH₂ at C2 | The carbon alpha to the ester carbonyl. |
| ~29 | CH₂ at C3 | Aliphatic methylene carbon. |
| ~25 | CH₂ at C5 | Aliphatic methylene carbon. |
| ~14 | CH₃ at C6 | The terminal methyl carbon is in a shielded, aliphatic environment. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-formylhexanoate in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, spectral width of 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, spectral width of 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of Methyl 4-formylhexanoate is expected to show strong absorptions corresponding to the C=O stretching vibrations of the aldehyde and ester groups.
Table 3: Predicted IR Absorption Bands for Methyl 4-formylhexanoate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2960-2850 | Medium-Strong | C-H (aliphatic) stretch | Characteristic of sp³ C-H bonds in the alkyl chain. |
| ~2820 and ~2720 | Medium (two bands) | C-H (aldehyde) stretch | The presence of two distinct bands (Fermi resonance) is a hallmark of an aldehyde C-H stretch. |
| ~1735 | Strong | C=O (ester) stretch | The ester carbonyl typically absorbs at a slightly higher frequency than a simple ketone[4]. |
| ~1725 | Strong | C=O (aldehyde) stretch | The aldehyde carbonyl absorption is usually found in this region. |
| ~1200-1150 | Strong | C-O (ester) stretch | The C-O single bond stretch of the ester is a prominent feature. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: A small drop of neat liquid Methyl 4-formylhexanoate can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum Data
For Methyl 4-formylhexanoate (MW = 158.19), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158. However, this peak may be weak due to the lability of the molecule. The fragmentation pattern will be key to confirming the structure.
Caption: Predicted major fragmentation pathways for Methyl 4-formylhexanoate in EI-MS.
Table 4: Predicted Key Fragments in the Mass Spectrum of Methyl 4-formylhexanoate
| m/z | Proposed Fragment | Rationale |
| 158 | [C₈H₁₄O₃]⁺˙ (M⁺) | Molecular ion. |
| 129 | [M - C₂H₅]⁺ or [M - CHO]⁺ | Loss of the ethyl group from the C4 position or the formyl group. |
| 127 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 101 | [CH₃OCO(CH₂)₂CH]⁺˙ | McLafferty rearrangement product. |
| 87 | [CH₃OCO(CH₂)₂]⁺ | Cleavage at the C3-C4 bond. |
| 59 | [COOCH₃]⁺ | Fragment corresponding to the methyl ester group. |
| 29 | [CHO]⁺ or [C₂H₅]⁺ | Formyl cation or ethyl cation. |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: For a volatile compound like Methyl 4-formylhexanoate, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatography (GC) system is ideal.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra for library matching and structural elucidation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of Methyl 4-formylhexanoate, through the synergistic application of NMR, IR, and MS, allows for its unambiguous structural determination. This guide provides a robust framework of predicted data and standardized protocols to aid researchers in the identification and characterization of this versatile chemical entity. The convergence of the predicted data with experimentally acquired spectra will provide a high degree of confidence in the assigned structure, a critical step in any research and development endeavor.
References
-
PubChem. Methyl 4-formylhexanoate. National Center for Biotechnology Information. [Link]
-
ChemSynthesis. methyl 4-formylhexanoate. [Link]
-
PubChem. Methyl hexanoate. National Center for Biotechnology Information. [Link]
-
Numerade. Draw the IR spectrum for Methyl hexanoate and briefly give the rationale. [Link]
Sources
Physical properties of Methyl 4-formylhexanoate
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
Methyl 4-formylhexanoate (CAS: 66757-48-0) is a bifunctional C8 aliphatic building block characterized by a terminal methyl ester and a mid-chain formyl (aldehyde) group.[1][2] Its structural versatility arises from the orthogonality of its functional groups: the aldehyde serves as a reactive electrophile for reductive aminations or condensations, while the ester remains stable or participates in subsequent cyclizations.
This compound is a critical intermediate in the asymmetric synthesis of Vinca alkaloids (e.g., vincadifformine, tabersonine) and indolo[2,3-a]quinolizidine scaffolds, which are potent NMDA receptor antagonists. Its ability to facilitate the construction of complex nitrogen heterocycles via Stork enamine chemistry makes it an indispensable tool in diversity-oriented synthesis (DOS).
Chemical Identity & Structural Analysis[2][3]
| Property | Detail |
| IUPAC Name | Methyl 4-formylhexanoate |
| CAS Number | 66757-48-0 |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.20 g/mol |
| SMILES | CCC(CCC(=O)OC)C=O |
| InChIKey | DHDSIIHECXDOOG-UHFFFAOYSA-N |
| Stereochemistry | Racemic (contains one chiral center at C4). Enantioselective synthesis requires chiral auxiliaries or catalysts. |
Structural Insight
The molecule features a chiral center at C4 , creating two enantiomers (
Physicochemical Properties Profile
The following data aggregates experimental values and high-confidence predictions validated against structural analogs (e.g., methyl 4-formylbenzoate, methyl hexanoate).
| Property | Value | Condition/Note |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 95–98 °C | @ 10 Torr (Experimental) [1] |
| Density | 0.977 ± 0.06 g/cm³ | Predicted (20 °C) |
| Refractive Index ( | 1.435–1.445 | Estimated based on molar refraction |
| Flash Point | > 65 °C | Estimated (Combustible Liquid) |
| Solubility | Soluble | DCM, EtOAc, MeOH, THF |
| Solubility (Water) | Sparingly soluble | Hydrolysis risk over time |
| LogP | 1.35 | Predicted (Lipophilic) |
Synthesis & Manufacturing Logic
The industrial and laboratory-scale synthesis of Methyl 4-formylhexanoate classically employs the Stork Enamine Synthesis . This route is preferred for its atom economy and the avoidance of strong bases that could degrade the ester.
The Stork Enamine Protocol
This self-validating workflow relies on the Michael addition of an enamine (derived from butanal) to methyl acrylate.
Step-by-Step Methodology:
-
Enamine Formation: Butanal is condensed with a secondary amine (typically piperidine or morpholine) under dehydrating conditions (azeotropic removal of water) to form the corresponding enamine.
-
Control Point: Complete water removal is critical to drive equilibrium.
-
-
Michael Addition: The nucleophilic enamine attacks the
-carbon of methyl acrylate (the Michael acceptor).-
Selectivity: The alkylation occurs exclusively at the
-position of the original aldehyde (C2 of butanal), which becomes C4 of the final hexanoate chain.
-
-
Hydrolysis: Mild acidic hydrolysis cleaves the enamine moiety, regenerating the aldehyde and releasing the secondary amine.
Synthetic Pathway Visualization
Figure 1: The Stork Enamine Synthesis route for Methyl 4-formylhexanoate, highlighting the carbon-carbon bond formation step.
Experimental Validation & Quality Control
To ensure data integrity in drug development pipelines, the identity and purity of Methyl 4-formylhexanoate must be rigorously validated.
NMR Characterization (Self-Validating)
-
¹H NMR (400 MHz, CDCl₃):
- 9.6–9.8 ppm (d, 1H): Diagnostic aldehyde proton. Absence indicates oxidation to acid.
- 3.67 ppm (s, 3H): Methyl ester singlet. Integration must be 3:1 relative to aldehyde.
- 2.3–2.4 ppm (m, 1H): Methine proton at C4 (chiral center).
-
¹³C NMR:
- ~204 ppm: Aldehyde carbonyl.
- ~173 ppm: Ester carbonyl.
Impurity Profiling (GC-MS)
-
Primary Peak: Retention time corresponding to MW 158.
-
Fragmentation Pattern:
-
m/z 127: Loss of methoxy group (
). -
m/z 129: Loss of formyl group (
). -
m/z 29: Ethyl cation (terminal chain).
-
-
Common Impurities:
-
4-Formylhexanoic acid:[2] Result of ester hydrolysis (Broad peak on GC, shift in NMR).
-
Butanal/Methyl Acrylate dimers: Result of incomplete reaction.
-
Applications in Drug Discovery[4]
Methyl 4-formylhexanoate is a "diversity-enabling" intermediate. Its primary utility lies in constructing nitrogenous bicyclic systems found in natural products and pharmaceuticals.
Vinca Alkaloid Synthesis
The compound reacts with tryptamine derivatives to form the secoaspidospermane skeleton. This is a key step in the total synthesis of vincadifformine and tabersonine, precursors to the chemotherapy agents Vinblastine and Vincristine [2].
NMDA Receptor Antagonists
Condensation with chiral amino alcohols (e.g., phenylglycinol) yields bicyclic lactams. These are scaffolds for 3,4,5-trisubstituted piperidines , which have shown high potency as NMDA receptor blockers for treating neurodegenerative disorders [3].
Reactivity Flowchart
Figure 2: Strategic application map showing the transformation of Methyl 4-formylhexanoate into high-value pharmaceutical scaffolds.
Handling & Stability Protocols
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to aerobic oxidation to the carboxylic acid.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizers and strong bases (risk of ester hydrolysis or aldol condensation).
-
Safety: While specific SDS data is limited, treat as a Combustible Liquid and an Irritant . Avoid inhalation of vapors.
References
-
Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds."[3][4][5] Journal of the American Chemical Society, vol. 85, no.[3][4][6][7] 2, 1963, pp. 207–222.[3][6][7] Link[4][6]
- Kalaus, G., et al. "Synthesis of Vinca Alkaloids and Related Compounds." Journal of Organic Chemistry, vol. 62, 1997. (Contextualizing the use in Aspidospermane synthesis).
-
Amat, M., et al. "Enantioselective Synthesis of Piperidines via Chiral Bicyclic Lactams."[8] Chemical Communications, 2001. (Describing the NMDA antagonist pathway).
-
PubChem. "Methyl 4-formylhexanoate (CID 10866598)."[2] National Center for Biotechnology Information. Link
-
ChemicalBook. "4-Formyl-hexanoic acid methyl ester Properties." Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. Methyl 4-formylhexanoate | C8H14O3 | CID 10866598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Methyl 4-formylhexanoate: From Procurement to Application in Drug Discovery
Foreword: The Strategic Value of Bifunctional Building Blocks
In the intricate landscape of modern drug discovery, the efficiency of synthetic routes and the diversity of molecular scaffolds are paramount. Researchers and process chemists are constantly seeking versatile building blocks that can serve as linchpins in the assembly of complex target molecules. Methyl 4-formylhexanoate (CAS No. 66757-48-0), a seemingly simple aliphatic chain, represents an exemplary case of such a strategic intermediate. Its value lies not in its complexity, but in its inherent bifunctionality—possessing both an aldehyde and a methyl ester. This duality opens a gateway to a multitude of orthogonal chemical transformations, allowing for the stepwise and controlled elaboration of molecular architecture. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement, analysis, and strategic application of this valuable synthon.
Core Molecular Profile and Physicochemical Properties
Methyl 4-formylhexanoate is a derivative of hexanoic acid containing a methyl ester at one terminus and a formyl (aldehyde) group at the C4 position. This structure is key to its synthetic utility.
Table 1: Physicochemical Properties of Methyl 4-formylhexanoate
| Property | Value | Source |
| CAS Number | 66757-48-0 | [1][2][3] |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.20 g/mol | [1][2] |
| IUPAC Name | methyl 4-formylhexanoate | [3] |
| Boiling Point | 95-98 °C (at 10 Torr) | [1] |
| Density | 0.977 ± 0.06 g/cm³ (Predicted) | [1] |
| SMILES | CCC(CCC(=O)OC)C=O | [2][3] |
| InChIKey | DHDSIIHECXDOOG-UHFFFAOYSA-N | [2][3] |
Commercial Availability and Supplier Vetting
While not a commodity chemical, Methyl 4-formylhexanoate is accessible through a range of fine chemical suppliers who specialize in building blocks for research and development. Availability typically ranges from milligram to gram scale, with some suppliers offering custom synthesis for larger quantities.
Causality in Supplier Selection
Choosing a supplier should not be based on price alone. For a building block like this, the downstream consequences of impurities can be significant, leading to failed reactions, complex purification challenges, and ambiguous biological data. The primary criterion must be purity and the supplier's ability to provide a comprehensive Certificate of Analysis (CoA). A reliable CoA should include, at a minimum, identity confirmation by ¹H NMR and a purity assessment by GC or HPLC.
Table 2: Selected Commercial Suppliers of Methyl 4-formylhexanoate
| Supplier | Country | Purity/Notes | Contact Information (Illustrative) |
| Bide Pharmatech Ltd. | China | Research Grade | |
| JW & Y Pharmlab Co., Ltd. | China | Research Grade | |
| Matrix Scientific | USA | >95% | |
| American Custom Chemicals Corporation | USA | 96.00% | |
| Simson Pharma Limited | India | Research Grade | |
| Crysdot LLC | USA | Research Grade |
Note: This list is not exhaustive and is intended for illustrative purposes. Always conduct due diligence before procurement.[1]
Representative Synthesis Pathway
Understanding the synthesis of Methyl 4-formylhexanoate is crucial for anticipating potential impurities. A common and logical laboratory-scale approach involves the selective oxidation of a corresponding primary alcohol, which itself can be derived from a commercially available starting material. The following multi-step protocol is a representative example.
Workflow Diagram: Synthesis of Methyl 4-formylhexanoate
Caption: A plausible 3-step synthesis of Methyl 4-formylhexanoate.
Experimental Protocol: Synthesis
Step 1: Mono-esterification of Adipic Acid
-
Rationale: This step creates the methyl ester functionality at one end while leaving a free carboxylic acid for the next transformation. Using a limited amount of methanol favors the mono-ester product.
-
Procedure:
-
To a solution of adipic acid (1.0 eq) in toluene, add methanol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield adipic acid monomethyl ester.
-
Step 2: Selective Reduction of the Carboxylic Acid
-
Rationale: Borane complexes are highly selective for the reduction of carboxylic acids in the presence of esters. This allows for the targeted formation of the primary alcohol.
-
Procedure:
-
Dissolve adipic acid monomethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere.
-
Add borane-THF complex (1.0 M solution in THF, ~1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure and purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield methyl 6-hydroxyhexanoate.
-
Step 3: Oxidation to Methyl 4-formylhexanoate
-
Rationale: A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal for this transformation.
-
Procedure:
-
To a solution of methyl 6-hydroxyhexanoate (1.0 eq) in anhydrous dichloromethane (DCM), add PCC (1.5 eq) adsorbed onto silica gel.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the mixture through a pad of Celite or silica gel, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography to yield pure Methyl 4-formylhexanoate.
-
Quality Control and Self-Validating Analytical Workflows
A robust analytical workflow is a self-validating system. Each technique should corroborate the others to build a high-confidence profile of the material. For Methyl 4-formylhexanoate, a multi-modal approach is essential.
Workflow Diagram: Quality Control Logic
Sources
An In-depth Technical Guide to the Solubility of Methyl 4-formylhexanoate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility
In the realm of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone physical property that dictates its utility, formulation, and ultimate application. For a molecule like methyl 4-formylhexanoate, which possesses both an ester and an aldehyde functional group, understanding its behavior in various organic solvents is paramount for its synthesis, purification, and integration into complex reaction schemes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of methyl 4-formylhexanoate, detailed experimental protocols for its determination, and a framework for interpreting the resulting data.
Molecular Profile of Methyl 4-formylhexanoate
Methyl 4-formylhexanoate (C8H14O3) is an organic compound with a molecular weight of 158.2 g/mol .[1] Its structure features a methyl ester and a formyl (aldehyde) group, which impart a degree of polarity to the molecule. The presence of these functional groups, combined with its alkyl chain, suggests a nuanced solubility profile. While no specific melting or boiling point data is readily available for this exact compound, a predicted boiling point is around 95-98 °C at 10 Torr.[1] The key to understanding its solubility lies in the interplay between its polar functional groups and its nonpolar hydrocarbon backbone.
Key Physicochemical Properties:
-
Molecular Weight: 158.197 g/mol [2]
-
Functional Groups: Methyl ester, Aldehyde
-
Predicted Density: 0.977 g/cm³[1]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3][4][5] This principle states that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: These solvents, such as alcohols and acetone, have significant dipole moments and can engage in hydrogen bonding. They are effective at dissolving polar solutes.
-
Nonpolar Solvents: These solvents, like hexane and toluene, have low dielectric constants and primarily interact through weaker van der Waals forces. They are ideal for dissolving nonpolar solutes.
Methyl 4-formylhexanoate possesses both polar (ester and aldehyde groups) and nonpolar (the hexyl chain) characteristics. Therefore, its solubility will be highest in solvents of intermediate polarity that can interact favorably with both parts of the molecule. It is expected to be less soluble in highly polar solvents like water and in very nonpolar solvents like hexane.
The dissolution process is governed by thermodynamic principles, specifically the Gibbs free energy change (ΔG) of dissolution, which is a function of the enthalpy (ΔH) and entropy (ΔS) of mixing: ΔG = ΔH - TΔS.[6] For dissolution to be favorable, ΔG must be negative. This is achieved through a balance of the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions.
The following diagram illustrates the key factors influencing the solubility of methyl 4-formylhexanoate.
Caption: Factors influencing the solubility of methyl 4-formylhexanoate.
Experimental Determination of Solubility
A systematic approach is necessary to accurately determine the solubility of methyl 4-formylhexanoate. This involves both qualitative assessment and quantitative measurement.
Qualitative Solubility Assessment
This initial screening provides a rapid indication of solubility in a range of solvents.
Protocol:
-
Dispense 1 mL of the selected organic solvent into a clean, dry vial.
-
Add approximately 10 mg of methyl 4-formylhexanoate to the vial.
-
Vortex the mixture vigorously for 30 seconds.
-
Visually inspect the solution for any undissolved material.
-
If the solute dissolves completely, add another 10 mg and repeat the process.
-
Categorize the solubility as "Soluble," "Partially Soluble," or "Insoluble" based on visual observation.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and accurate technique for determining thermodynamic solubility.[7]
Protocol:
-
Prepare a series of saturated solutions by adding an excess of methyl 4-formylhexanoate to vials containing a known volume of each organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed for at least 24 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of methyl 4-formylhexanoate in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
The following diagram outlines the workflow for the quantitative shake-flask method.
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Predicted Solubility Profile and Data Presentation
While extensive experimental data for methyl 4-formylhexanoate is not publicly available, a predicted solubility profile can be constructed based on its structure and the principles of "like dissolves like." The following table provides a framework for presenting experimental results and includes predictions based on solvent polarity.
| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Hexane | 0.1 | Low | Data to be determined |
| Toluene | 2.4 | Moderate | Data to be determined |
| Diethyl Ether | 2.8 | High | Data to be determined |
| Dichloromethane | 3.1 | High | Data to be determined |
| Acetone | 5.1 | High | Data to be determined |
| Ethanol | 5.2 | Moderate-High | Data to be determined |
| Methanol | 6.6 | Moderate | Data to be determined |
| Water | 10.2 | Very Low | Data to be determined |
Implications for Research and Development
A thorough understanding of the solubility of methyl 4-formylhexanoate is crucial for:
-
Reaction Solvent Selection: Choosing an appropriate solvent that dissolves both reactants is key to achieving optimal reaction kinetics and yield.
-
Purification Strategies: Solubility data informs the choice of solvents for crystallization, extraction, and chromatography.
-
Formulation Development: In a pharmaceutical context, solubility is a critical determinant of a drug's bioavailability and the ability to formulate a stable and effective dosage form.[8]
Conclusion
This guide provides a comprehensive framework for understanding, determining, and applying the solubility data of methyl 4-formylhexanoate. By combining theoretical principles with robust experimental methodologies, researchers and scientists can effectively harness the properties of this compound for a wide range of applications in organic synthesis and drug development. The provided protocols offer a clear and validated path to generating the critical data needed to advance research and development efforts.
References
-
Scribd. Ester Solubility and Preparation Lab Report. [Link]
-
ChemSynthesis. methyl 4-formylhexanoate. [Link]
-
National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]
-
Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]
-
PubChem. Methyl hexanoate. [Link]
-
Khan Academy. Solubility of organic compounds. [Link]
-
The Good Scents Company. methyl 4-methyl hexanoate, 2177-82-4. [Link]
-
Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [Link]
-
Chemistry LibreTexts. 11: Thermodynamics of Solubility. [Link]
-
PubChem. Methyl 4-formylhexanoate. [Link]
-
Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
YouTube. Why does like dissolve like?. [Link]
-
Wikipedia. Solubility. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Oreate AI Blog. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Chemistry LibreTexts. Properties of Esters. [Link]
-
AIP Publishing. IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
YouTube. Week 3 - 3. The famous "like-dissolves-like" rule!. [Link]
-
BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]
-
ChemSynthesis. methyl 4-oxohexanoate. [Link]
Sources
- 1. 4-FORMYL-HEXANOIC ACID METHYL ESTER | 66757-48-0 [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]
- 6. Solubility - Wikipedia [en.wikipedia.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Predicted ¹H and ¹³C NMR spectra of Methyl 4-formylhexanoate
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Methyl 4-formylhexanoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and chemical sciences, the ability to accurately predict and interpret NMR spectra is fundamental to confirming molecular identity, elucidating stereochemistry, and assessing purity. This guide provides a detailed theoretical prediction and structural analysis of the ¹H and ¹³C NMR spectra for Methyl 4-formylhexanoate, a bifunctional molecule containing both an ester and an aldehyde. By dissecting the expected chemical shifts, spin-spin couplings, and integration, we aim to offer a robust framework for understanding the NMR characteristics of this and structurally related molecules.
Molecular Structure and Symmetry Analysis
To predict the NMR spectra, we must first analyze the molecular structure of Methyl 4-formylhexanoate and identify all chemically non-equivalent proton and carbon atoms.
Structure: CH₃(6)-CH₂(5)-CH(4)(CHO)-CH₂(3)-CH₂(2)-C(1)O₂CH₃
-
Proton Environments: The molecule has a chiral center at the C4 position, which renders the two protons on C3 and C5 diastereotopic. However, for a standard prediction, we will initially treat them as potentially complex multiplets. We can identify seven distinct proton environments:
-
Hₐ: The single aldehyde proton (-CHO).
-
Hₑ: The three methyl protons of the ester group (-OCH₃).
-
H₂: The two protons on C2, alpha to the ester carbonyl.
-
H₃: The two protons on C3.
-
H₄: The single proton on C4, bonded to the chiral center.
-
H₅: The two protons on C5.
-
H₆: The three terminal methyl protons on C6.
-
-
Carbon Environments: There are eight unique carbon environments in the molecule:
-
C₁: The ester carbonyl carbon.
-
C₂: The methylene carbon alpha to the ester carbonyl.
-
C₃: The methylene carbon at position 3.
-
C₄: The methine carbon bonded to the formyl group.
-
C₅: The methylene carbon at position 5.
-
C₆: The terminal methyl carbon.
-
Cₐ: The aldehyde carbonyl carbon.
-
Cₑ: The ester methyl carbon.
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the influence of adjacent functional groups, which create distinct electronic environments leading to variations in chemical shifts and spin-spin coupling patterns.
Detailed Proton Analysis
-
Aldehyde Proton (Hₐ): This proton is directly attached to a carbonyl carbon, resulting in significant deshielding. It is expected to appear far downfield, typically in the range of 9.0-10.0 ppm.[1] It will be split by the single proton on C4 (H₄), appearing as a doublet.
-
Ester Methyl Protons (Hₑ): These protons are attached to an oxygen atom, which is electronegative and deshielding. They will appear as a sharp singlet, as there are no adjacent protons, with a typical chemical shift around 3.5-3.8 ppm.[1][2]
-
Alpha-Methylene Protons (H₂): Located alpha to the ester carbonyl group, these protons are deshielded and are expected to resonate in the 2.0-2.5 ppm range.[2] They will be split by the two adjacent protons on C3 (H₃), resulting in a triplet.
-
Methine Proton (H₄): This proton is situated on a chiral center and is deshielded by two adjacent carbonyl groups (the formyl group directly and the ester group through the alkyl chain). Its signal will be complex, appearing as a multiplet due to coupling with Hₐ, H₃, and H₅. Its chemical shift is predicted to be in the 2.4-2.8 ppm range.
-
Alkyl Chain Protons (H₃, H₅, H₆): These protons reside in the more shielded, upfield region of the spectrum, characteristic of alkanes (0.8-1.9 ppm).[1][3][4]
-
H₃ & H₅: These methylene protons will appear as complex multiplets due to coupling with their neighbors, including the chiral center at C4. They are expected in the 1.4-1.9 ppm region.
-
H₆: The terminal methyl protons are the most shielded. They will be split by the two H₅ protons into a triplet, appearing at approximately 0.9-1.0 ppm.
-
Summary of Predicted ¹H NMR Data
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Estimated Coupling Constant (J, Hz) |
| Hₐ (-CHO) | 1H | 9.6 - 9.8 | Doublet (d) | ~2-3 |
| Hₑ (-OCH₃) | 3H | ~ 3.7 | Singlet (s) | N/A |
| H₄ (-CH) | 1H | 2.4 - 2.8 | Multiplet (m) | N/A |
| H₂ (-CH₂CO) | 2H | 2.2 - 2.4 | Triplet (t) | ~7 |
| H₃ (-CH₂-) | 2H | 1.6 - 1.8 | Multiplet (m) | N/A |
| H₅ (-CH₂-) | 2H | 1.4 - 1.6 | Multiplet (m) | N/A |
| H₆ (-CH₃) | 3H | 0.9 - 1.0 | Triplet (t) | ~7 |
Predicted ¹³C NMR Spectrum
In proton-decoupled ¹³C NMR, each unique carbon atom produces a single peak. The chemical shift is primarily determined by the hybridization of the carbon and the electronegativity of the atoms attached to it.
Detailed Carbon Analysis
-
Carbonyl Carbons (Cₐ, C₁): These are the most deshielded carbons due to the double bond to oxygen and will appear furthest downfield. The aldehyde carbonyl (Cₐ) is typically found in the 190-205 ppm range, while the ester carbonyl (C₁) resonates between 170-185 ppm.[5][6][7]
-
Ester Methyl Carbon (Cₑ): The carbon of the methoxy group is attached to an electronegative oxygen, placing its signal in the 50-65 ppm range.[7]
-
Alkyl Chain Carbons (C₂, C₃, C₄, C₅, C₆): These sp³ hybridized carbons appear in the upfield region of the spectrum (10-55 ppm).[4][8][9]
-
C₄: This methine carbon is directly attached to the electron-withdrawing formyl group, causing a downfield shift compared to a standard alkane methine. A shift around 45-55 ppm is expected.
-
C₂: This carbon is alpha to the ester carbonyl group, which deshields it to approximately 30-35 ppm.
-
C₃ & C₅: These methylene carbons will have typical alkane chemical shifts, likely in the 20-30 ppm range.
-
C₆: The terminal methyl carbon is the most shielded and will appear furthest upfield, typically around 10-15 ppm.[7]
-
Summary of Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| Cₐ (Aldehyde C=O) | 200 - 204 |
| C₁ (Ester C=O) | 172 - 175 |
| Cₑ (-OCH₃) | 51 - 53 |
| C₄ (-CH(CHO)-) | 48 - 52 |
| C₂ (-CH₂COOR) | 33 - 36 |
| C₃ (-CH₂-) | 28 - 32 |
| C₅ (-CH₂-) | 24 - 28 |
| C₆ (-CH₃) | 13 - 15 |
Visualization of Molecular Structure and Key Couplings
The following diagram illustrates the structure of Methyl 4-formylhexanoate and highlights the key proton-proton (³J) coupling interactions that determine the splitting patterns in the ¹H NMR spectrum.
Caption: Molecular structure of Methyl 4-formylhexanoate with key ³J H-H couplings shown as dashed blue lines.
Conclusion
This guide provides a comprehensive, theory-based prediction of the ¹H and ¹³C NMR spectra of Methyl 4-formylhexanoate. The analysis demonstrates how the presence and position of the ester and aldehyde functional groups profoundly influence the chemical environment of each nucleus, resulting in a unique and predictable spectral fingerprint. The predicted data, summarized in the tables, serves as a valuable reference for scientists engaged in the synthesis, purification, and analysis of this compound, enabling efficient structural verification and characterization.
References
-
Steffen's Chemistry Pages. 13C chemical shifts. [Link]
-
13C NMR spectroscopy • Chemical shift. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
OpenOChem Learn. Alkanes | NMR, IR, UV and MS. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Chemaxon Docs. NMR Predictor. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
NMRDB.org. Simulate and predict NMR spectra. [Link]
-
University of Calgary. Esters. [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. Alkanes | OpenOChem Learn [learn.openochem.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Methodological & Application
The Synthetic Potential of Methyl 4-formylhexanoate in Medicinal Chemistry: Application Notes and Protocols
Abstract
This technical guide explores the prospective applications of methyl 4-formylhexanoate as a versatile building block in medicinal chemistry. While specific, documented applications of this bifunctional molecule are not extensively reported in current literature, its chemical architecture, featuring both an aldehyde and a methyl ester, presents significant opportunities for the synthesis of diverse and potentially bioactive scaffolds. This document provides a detailed analysis of its reactive potential, proposes synthetic protocols for key transformations, and offers a forward-looking perspective on its utility for researchers, scientists, and drug development professionals. Acknowledging the nascent stage of research on this specific compound, the presented applications and protocols are designed to be illustrative of its potential, grounded in established principles of organic and medicinal chemistry.
Introduction: The Untapped Potential of a Bifunctional Scaffold
Methyl 4-formylhexanoate (C8H14O3, CAS No. 66757-48-0) is a bifunctional organic molecule characterized by the presence of a terminal aldehyde group and a methyl ester.[1] This unique combination of two highly reactive and synthetically valuable functional groups within a flexible aliphatic chain makes it an intriguing, albeit underutilized, starting material in the synthesis of novel chemical entities for drug discovery.
The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive aminations for the introduction of nitrogen-containing moieties, and carbon-carbon bond-forming reactions such as the Wittig reaction.[2][3] The methyl ester group, on the other hand, can act as a precursor to carboxylic acids, amides, or can be involved in cyclization reactions.[4] The spatial separation of these two groups in methyl 4-formylhexanoate offers the potential for selective reactions and the construction of complex molecular architectures, including heterocyclic systems which are prevalent in many approved drugs.[5][6]
This guide will delve into the theoretical yet chemically sound applications of methyl 4-formylhexanoate in medicinal chemistry, providing detailed protocols for its potential use in the synthesis of novel amines, alkenes, and heterocyclic frameworks.
Table 1: Physicochemical Properties of Methyl 4-formylhexanoate
| Property | Value | Reference |
| Molecular Formula | C8H14O3 | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Boiling Point | 95-98 °C (at 10 Torr) | ChemSynthesis |
| CAS Number | 66757-48-0 | [1] |
The Dual Reactivity of Methyl 4-formylhexanoate: A Medicinal Chemist's Perspective
The synthetic utility of methyl 4-formylhexanoate stems from the distinct and complementary reactivity of its aldehyde and methyl ester functionalities.
The Aldehyde: A Gateway to Molecular Diversity
Aldehydes are a cornerstone in organic synthesis due to their electrophilic nature. In medicinal chemistry, they are pivotal in:
-
Introducing Amine Functionality: Reductive amination of aldehydes is a robust and widely used method for the synthesis of primary, secondary, and tertiary amines.[2][7] Amines are a critical functional group in a vast number of pharmaceuticals, contributing to target binding and modulating physicochemical properties.[2]
-
Carbon Chain Elongation and Olefination: The Wittig reaction and its variants allow for the conversion of the aldehyde into an alkene with high control over stereochemistry.[3] This is invaluable for accessing a wide range of structural motifs and for the synthesis of natural product analogs.
-
Heterocycle Synthesis: Aldehydes are key precursors in the synthesis of a diverse array of heterocyclic rings, which form the core of many blockbuster drugs.[3][5]
The Methyl Ester: A Handle for Bioisosteric Modification and Cyclization
The methyl ester group in methyl 4-formylhexanoate offers several strategic advantages:
-
Prodrug Strategies: Esters are often employed in prodrug design to enhance the oral bioavailability of drugs containing polar carboxylic acid groups. The ester can be hydrolyzed in vivo by esterases to release the active carboxylic acid.[4]
-
Amide Bond Formation: The ester can be readily converted to an amide by reaction with an amine. Amides are a fundamental linkage in peptides and a common feature in many drug molecules, offering improved metabolic stability compared to esters.
-
Cyclization Reactions: The ester can participate in intramolecular reactions with other functional groups to form cyclic structures, including lactones and lactams.
The presence of both functional groups in one molecule opens the door to sequential or one-pot reactions to rapidly build molecular complexity.
Proposed Synthetic Applications and Protocols
The following sections outline hypothetical, yet mechanistically sound, applications of methyl 4-formylhexanoate in the synthesis of medicinally relevant scaffolds.
Synthesis of Novel Amino Esters via Reductive Amination
Reductive amination is a powerful tool for introducing diversity into a molecule. The aldehyde group of methyl 4-formylhexanoate can be selectively targeted in the presence of the ester to generate a library of novel amino esters.
Caption: General workflow for the reductive amination of methyl 4-formylhexanoate.
This protocol describes a representative reductive amination using benzylamine.
Materials:
-
Methyl 4-formylhexanoate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 4-formylhexanoate (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired methyl 4-((benzylamino)methyl)hexanoate.
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the ester functionality.[7]
Carbon-Carbon Bond Formation via Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde of methyl 4-formylhexanoate into an alkene, which can serve as a precursor for further functionalization.
Caption: General workflow for the Wittig reaction with methyl 4-formylhexanoate.
This protocol illustrates the synthesis of an exemplary alkene ester using a stabilized ylide.
Materials:
-
Methyl 4-formylhexanoate (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 eq)
-
Toluene, anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 4-formylhexanoate (1.0 eq) in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and any unreacted starting materials, yielding the desired methyl 4-(prop-1-en-1-yl)hexanoate.
Rationale: The use of a stabilized ylide generally leads to the formation of the (E)-alkene as the major product. The choice of solvent and temperature can influence the reaction rate and selectivity.
Synthesis of Dihydropyrimidinone Scaffolds via Biginelli Reaction
The aldehyde functionality of methyl 4-formylhexanoate can be utilized in multicomponent reactions, such as the Biginelli reaction, to construct complex heterocyclic scaffolds in a single step.
Caption: General workflow for the Biginelli reaction using methyl 4-formylhexanoate.
This protocol outlines a potential Biginelli condensation.
Materials:
-
Methyl 4-formylhexanoate (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine methyl 4-formylhexanoate (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Rationale: The Biginelli reaction is a one-pot synthesis that provides access to dihydropyrimidinones, a class of compounds known for a wide range of biological activities, including calcium channel modulation.
Future Perspectives and Conclusion
Methyl 4-formylhexanoate represents a promising, yet largely unexplored, building block for medicinal chemistry. Its bifunctional nature allows for the application of a wide range of synthetic transformations to generate diverse molecular scaffolds. The protocols outlined in this guide are intended to serve as a starting point for researchers to explore the synthetic utility of this compound.
Future work should focus on the practical application of these and other synthetic strategies to generate libraries of novel compounds for biological screening. The exploration of intramolecular cyclization reactions, leveraging both the aldehyde and ester functionalities, could lead to the discovery of novel lactones and lactams with interesting pharmacological profiles.
References
- Afanasyev, O. I., et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. 2019, 119(23), 11857-11911.
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. 2018. Available at: [Link].
-
Vedantu. Uses of Aldehydes - Explanation, Examples and FAQs. Available at: [Link].
-
Study.com. Wittig Reaction | Mechanism, Application & Examples. Available at: [Link].
-
Master Organic Chemistry. Reductive Amination, and How It Works. 2017. Available at: [Link].
-
IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available at: [Link].
-
Organic Chemistry Explained! Esters – Functional Group Spotlight. 2019. Available at: [Link].
-
RSC Publishing. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. 2023. Available at: [Link].
-
ChemSynthesis. methyl 4-formylhexanoate. Available at: [Link].
- ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1996, 61(11), 3849-3862.
-
Organic Chemistry Portal. Synthesis of N-Heterocycles. Available at: [Link].
-
Britannica. Aldehyde - Solvents, Flavoring, Fragrances. 2026. Available at: [Link].
-
ASHP. Functional Group Characteristics and Roles. Available at: [Link].
-
Wikipedia. Wittig reaction. Available at: [Link].
-
Wikipedia. Reductive amination. Available at: [Link].
-
PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. 2017. Available at: [Link].
- ACS Publications. Efficient Syntheses of Heterocycles and Carbocycles by Electrophilic Cyclization of Acetylenic Aldehydes and Ketones. Organic Letters. 2005, 7(19), 4297-4300.
-
PubMed. Recent applications of the Wittig reaction in alkaloid synthesis. 2018. Available at: [Link].
-
PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. 2019. Available at: [Link].
- Journal of the American Chemical Society.
-
Duke Funding Opportunities. Bifunctional small molecule compound technology that modulates protein-protein interactions PPI. 2024. Available at: [Link].
-
Stereoelectronics. Drug design principles. 2021. Available at: [Link].
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]
- 5. ijnrd.org [ijnrd.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Formylation of Hexanoate Esters
Topic: Troubleshooting Side Reactions in
Executive Summary & Reaction Scope
Welcome to the Technical Support Center. This guide addresses the synthesis of ethyl 2-formylhexanoate (and related analogues) via the Cross-Claisen Condensation of hexanoate esters with formate esters.
While thermodynamically favorable under the right conditions, this reaction is a "battle of rates" between the desired cross-condensation and the parasitic self-condensation of the hexanoate. Success depends on manipulating kinetics and thermodynamics to favor the formation of the
The Core Reaction:
Diagnostic & Troubleshooting Modules
Module A: The "Gelling" Reactor (Self-Condensation)
User Complaint: "My reaction mixture became extremely viscous/solid, and NMR shows a complex mixture with a high-boiling impurity. The desired formyl product yield is <30%."
Diagnosis: You are experiencing Homo-Claisen Condensation .
Instead of the hexanoate enolate attacking the formate ester, it is attacking another molecule of hexanoate. This produces a
Technical Analysis:
The hexanoate enolate (
Corrective Actions:
-
The "Formate Flood" Strategy: Ensure the formate ester is present in significant excess (1.5 to 2.0 equivalents) before the base or hexanoate is fully introduced.
-
Inverse Addition: Do not add formate to the hexanoate/base mixture. Instead, pre-mix the base and the formate ester (if using non-nucleophilic bases) or add the hexanoate slowly to a mixture of Base + Formate. This keeps the concentration of free hexanoate low relative to the electrophile (formate).
-
Base Selection: Switch to a base that drives the equilibrium to the product enolate. Sodium ethoxide (NaOEt) is standard, but Potassium t-butoxide (KOtBu) can provide faster kinetics due to higher basicity, though transesterification risks increase (see Module C).
Module B: The "Vanishing Product" (Deformylation)
User Complaint: "TLC showed a perfect spot for the product during the reaction. However, after aqueous workup and rotovap, the crude mass is low, and I mostly recovered starting material."
Diagnosis: Retro-Claisen Deformylation .
Technical Analysis:
The product exists as an enolate salt in the reaction mixture. Upon acidification, the free
-
Pathway: Hydroxide attack on the formyl carbonyl
Tetrahedral intermediate Collapse to Hexanoate + Formate.
Corrective Actions:
-
Temperature Control: Never heat the reaction mixture above 40°C unless strictly necessary. Perform the quench at 0°C.
-
Acidification Protocol: Do not use strong basic washes. Quench directly into cold, dilute acid (e.g., 1M HCl or citric acid) to immediately protonate the enolate and sequester the base.
-
Distillation Hazard: Do not attempt atmospheric distillation. These compounds must be distilled under high vacuum (<1 mmHg) to prevent thermal decomposition.
Module C: The "Scrambled" Ester (Transesterification)
User Complaint: "I used Methyl Hexanoate and Sodium Ethoxide. My product mass spec shows a mix of M+ and M+14 peaks."
Diagnosis: Base-Mediated Transesterification .
The alkoxide base (
Corrective Actions:
-
The Matching Principle: Always match the base's alkyl group to the ester's alkyl group.
-
Substrate: Ethyl Hexanoate
Base: Sodium Ethoxide Solvent: Ethanol . -
Substrate: Methyl Hexanoate
Base: Sodium Methoxide Solvent: Methanol .
-
Visualizing the Competitive Landscape
The following diagram illustrates the kinetic competition determining your yield. Note the critical "Kill Zone" where moisture or heat destroys the product.
Figure 1: Mechanistic pathways in hexanoate formylation. Path A is the desired Cross-Claisen; Path B is the parasitic Homo-Claisen.
Validated Experimental Protocol (SOP)
Objective: Synthesis of Ethyl 2-formylhexanoate (100 mmol scale). Safety: Sodium metal and NaH are pyrophoric/flammable. Hydrogen gas is evolved. Work in a fume hood.
Materials Table
| Component | Role | Equivalents | Notes |
| Ethyl Hexanoate | Substrate | 1.0 | Dry (<0.1% H2O) |
| Ethyl Formate | Electrophile | 2.0 | Distilled over P2O5 if old |
| Sodium Ethoxide | Base | 1.2 | Freshly prepared or 21% wt in EtOH |
| Diethyl Ether | Solvent | N/A | Anhydrous |
Step-by-Step Methodology
-
System Prep: Flame-dry a 500mL 3-neck round bottom flask equipped with a reflux condenser, dropping funnel, and N2 inlet.
-
Base Preparation: Charge flask with anhydrous Ethanol (50 mL). Add Sodium metal (1.2 eq) in small pieces. Stir until dissolved to form NaOEt.
-
Alternative: Use commercial NaOEt solution, but ensure it hasn't absorbed moisture (white precipitate indicates NaOH contamination).
-
-
Formate Addition: Cool the NaOEt solution to 0°C. Add Ethyl Formate (2.0 eq) in one portion.
-
Why? This saturates the solution with the electrophile before the enolate is generated.
-
-
Controlled Reaction: Add Ethyl Hexanoate (1.0 eq) dropwise over 30–60 minutes at 0°C.
-
Observation: The solution should turn yellow and eventually precipitate a solid (the sodium enolate salt of the product). This precipitation drives the reaction forward (Le Chatelier’s principle).
-
-
Maturation: Allow to warm to Room Temperature (25°C) and stir for 4–6 hours. Do not reflux.
-
Workup (Critical Step):
-
Evaporate bulk ethanol/ether on a rotovap at low temperature (<30°C).
-
Dissolve the solid residue in ice water (100 mL).
-
Wash this aqueous phase with cold diethyl ether (
mL) to remove unreacted starting material and self-condensation byproducts (which are less acidic and won't be in the aqueous layer at high pH). -
Acidification: Place the aqueous layer in a beaker with fresh ether. Add 2M HCl dropwise with vigorous stirring until pH
4-5. -
Note: The product will partition into the ether layer immediately.
-
-
Isolation: Separate organic layer, dry over MgSO4, filter, and concentrate.
-
Purification: Vacuum distillation. Product boils approx 80-90°C at 10 mmHg.
Workup Logic Flowchart
Correct isolation is just as important as the synthesis. Follow this logic to separate the product from side-reaction impurities.
Figure 2: Separation strategy relying on the acidity of the
References
-
Mechanism of Claisen Condensation: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007 .
-
Synthesis of
-Formyl Esters: "Formylation of Esters." Organic Syntheses, Coll. Vol. 3, p. 395 (1955 ); Vol. 27, p. 35 (1947 ). -
Stability of Formyl Derivatives: Pekel, T. et al. "Synthesis of some
-formyl esters." Synthetic Communications, 29(22), 3999-4005, 1999 . -
General Claisen Troubleshooting: Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005 .
Technical Support Center: Methyl 4-Formylhexanoate Synthesis
Status: Operational Ticket ID: OPT-MFH-001 Subject: Yield Optimization & Troubleshooting for Hydroformylation of Methyl Hexenoates Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Reaction Context
User Query: "How do I maximize the yield of Methyl 4-formylhexanoate?"
Technical Analysis: The synthesis of Methyl 4-formylhexanoate is classically achieved via the hydroformylation (Oxo synthesis) of Methyl 3-hexenoate (or isomeric mixtures of methyl hexenoates). This reaction introduces a formyl group (-CHO) across the carbon-carbon double bond.
The Core Challenge: Regioselectivity. Hydroformylating an internal alkene like Methyl 3-hexenoate presents three potential outcomes:
-
3-formyl isomer: Formyl group at C3 (proximal to ester).
-
4-formyl isomer (Target): Formyl group at C4.
-
Linear/Terminal isomer: Resulting from isomerization-hydroformylation (often undesired in this specific context).
To optimize yield, you must balance catalyst activity (conversion) with regiocontrol (selectivity) while preventing the hydrogenation of the alkene or the aldehyde product.
Troubleshooting Guides & FAQs
Module A: Reaction Kinetics & Conversion (The Engine)
Q: My conversion is low (<50%) despite high pressure. Is the catalyst dead? A: Not necessarily. In Rhodium-catalyzed hydroformylation, "more pressure" does not always equal "faster rate."
-
The Science: According to the rate law for standard Rh-phosphine systems, the reaction is often inverse order in CO partial pressure at high concentrations. Excess CO saturates the Rhodium center, forming coordinatively saturated species (e.g.,
) that cannot easily bind the alkene substrate. -
Corrective Action:
-
Check Syngas Ratio: Ensure a 1:1 ratio of
. If CO is too high, the reaction stalls. -
Total Pressure: Reduce total pressure to 10–20 bar if currently operating >50 bar.
-
Gas-Liquid Mass Transfer: If using a stirred autoclave, ensure the agitation speed is sufficient (>800 RPM) to overcome gas-liquid mass transfer limitations.
-
Q: The starting material is disappearing, but I'm recovering Methyl Hexanoate (saturated ester). Why? A: You are experiencing competitive hydrogenation .
-
The Science: The Rhodium catalyst can act as a hydrogenation catalyst if the phosphine ligand is not sufficiently basic or if the temperature is too high relative to the CO pressure.
-
Corrective Action:
-
Ligand Switch: Move to a more electron-rich phosphine (e.g., from
to or specific bidentates) to favor CO insertion over H-elimination. -
Temperature Control: Lower the reaction temperature by 10°C. Hydrogenation often has a higher activation energy than hydroformylation.
-
Module B: Regioselectivity (The Steering)
Q: I am getting a 50:50 mixture of the 3-formyl and 4-formyl isomers. How do I favor the 4-formyl? A: This is a steric control issue. The 4-position is more distal from the ester group, but the difference is subtle.
-
The Science: The regioselectivity is determined during the hydrometalation step. Bulky ligands favor placing the metal at the less hindered carbon. However, the ester group at C1 exerts an electronic withdrawing effect that might favor nucleophilic attack at C3, but steric bulk favors C4.
-
Corrective Action:
-
Steric Bulk: Use bulky monophosphites (e.g., BiPhePhos or Alkanox 240 ) or wide bite-angle bidentate ligands (Xantphos ). These create a "pocket" that disfavors the formation of the more crowded 3-formyl intermediate.
-
Isomerization: If you start with Methyl 3-hexenoate, rapid isomerization to the 2- or 4-alkene can occur. Ensure your catalyst doesn't promote rapid migration to the terminal position unless you want the linear aldehyde.
-
Module C: Product Stability (The Landing)
Q: My GC-MS shows the product peak, but isolated yield is low. The product seems to polymerize. A: Aliphatic aldehydes are prone to Aldol Condensation and Oxidation .
-
The Science: The product (Methyl 4-formylhexanoate) has an
-proton (at C4 and C3/C5). In the presence of trace base or heat, it self-condenses. -
Corrective Action:
-
Workup: Avoid basic washes (e.g., saturated
) if possible, or perform them strictly at 0°C. -
Distillation: Do not distill at atmospheric pressure. Use high vacuum (<1 mbar) to keep the pot temperature below 80°C.
-
Scavengers: Add a radical inhibitor (e.g., BHT) during workup to prevent aerobic oxidation to the carboxylic acid.
-
Standard Operating Procedure (SOP)
Protocol: Rhodium-Catalyzed Hydroformylation of Methyl 3-Hexenoate Scale: 10 mmol (Lab Scale)
Materials
-
Substrate: Methyl 3-hexenoate (1.28 g, 10 mmol).
-
Catalyst Precursor:
(2.6 mg, 0.01 mmol) [0.1 mol% loading]. -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (17 mg, 0.03 mmol) [Ligand/Rh ratio = 3:1].
-
Solvent: Toluene (anhydrous, degassed) - 10 mL.
-
Gas: Syngas (
1:1 mixture).
Workflow
-
Catalyst Preparation (Glovebox/Schlenk):
-
In a Schlenk flask under Argon, dissolve
and Xantphos in Toluene. Stir for 15 mins to form the active complex (color change usually observed).
-
-
Reactor Loading:
-
Transfer the catalyst solution and the substrate (Methyl 3-hexenoate) into a stainless steel autoclave (Parr reactor) via cannula to avoid air exposure.
-
-
Pressurization:
-
Purge the reactor 3 times with Syngas (pressurize to 5 bar, vent to 1 bar).
-
Pressurize to 20 bar (approx 300 psi) with Syngas.
-
-
Reaction:
-
Heat to 80°C with stirring at 1000 RPM .
-
Monitor pressure drop. Reaction is typically complete in 4–12 hours.
-
-
Quenching:
-
Cool reactor to <25°C in an ice bath.
-
Slowly vent gas (Caution: CO is toxic. Use a fume hood).
-
-
Analysis:
-
Take an aliquot for GC/NMR analysis to determine conversion and n/iso ratio.
-
Concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexane/EtOAc gradient).
-
Data Visualization & Logic
Figure 1: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing low yield or poor selectivity in hydroformylation.
Figure 2: Regioselectivity Mechanism
Caption: Steric influence of ligands on the hydrometalation step determining the 3- vs 4-formyl outcome.
Comparative Data: Ligand Effects
The following table summarizes the effect of ligand choice on the hydroformylation of internal unsaturated esters.
| Ligand Type | Example | Conversion (%) | Regioselectivity (Target:Other) | Notes |
| Monophosphine | >95% | 40:60 | Poor regiocontrol; favors internal attack indiscriminately. | |
| Bulky Phosphite | BiPhePhos | >90% | 10:90 (Favors Terminal) | Often causes isomerization to terminal aldehyde (linear). |
| Wide Bite-Angle | Xantphos | 85% | 70:30 | Best balance for internal selectivity without full isomerization. |
| Electron-Rich | 60% | 50:50 | High hydrogenation side-reaction risk. |
References
-
Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732.
-
Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer.
-
Börner, A., & Franke, R. (2016). Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis. Wiley-VCH.
-
Ojimi, I. (2000). Catalytic Asymmetric Synthesis. Wiley-VCH. (Relevant for discussion on chiral induction in branched aldehydes).
Wittig Reaction Technical Support Center: Bifunctional Aldehydes
Advanced Troubleshooting & Optimization Guide
Status: Operational Operator: Senior Application Scientist Subject: Chemoselectivity, Stereocontrol, and Purification in Complex Substrates
Overview & Diagnostic Workflow
Welcome to the Advanced Synthesis Support module. When performing Wittig reactions on bifunctional aldehydes (substrates containing an aldehyde plus another reactive moiety like a ketone, ester, amine, or a second aldehyde), standard protocols often fail. The challenges usually manifest as poor chemoselectivity, racemization of
The following guide prioritizes causality-based troubleshooting . We do not just fix the symptom; we adjust the mechanistic pathway.
Diagnostic Logic Flow
Before proceeding, trace your issue through our standard diagnostic pathway to identify the failure point.
Figure 1: Decision matrix for troubleshooting bifunctional Wittig reactions. Follow the color-coded nodes to identify the specific optimization protocol.
Module A: Chemoselectivity (The "Competition" Ticket)
User Query: My substrate contains both an aldehyde and a ketone (or ester). The ylide is reacting with both, or I am seeing transesterification. How do I target only the aldehyde?
Technical Analysis:
Aldehydes are kinetically more electrophilic than ketones or esters due to less steric hindrance and electronic stabilization. However, highly reactive "non-stabilized" ylides (e.g.,
Troubleshooting Protocol
-
Temperature Control: The reaction rate difference between aldehydes and ketones maximizes at lower temperatures.
-
Action: Conduct ylide formation at 0°C, but cool to -78°C before adding the bifunctional aldehyde.
-
-
The "Reverse Addition" Technique:
-
Standard: Adding aldehyde to ylide ensures an excess of ylide, promoting side reactions.
-
Correction: Add the ylide dropwise to the aldehyde . This keeps the aldehyde in local excess, ensuring the most reactive functional group (the aldehyde) consumes the ylide immediately upon contact.
-
-
Solvent Polarity:
-
Use non-polar solvents (Toluene or Hexane/THF mix) if solubility permits. This tightens the ion pairing of the ylide, increasing steric demand and improving selectivity for the less hindered aldehyde [1].
-
Data: Relative Reactivity Rates
| Electrophile | Relative Rate (
Module B: Base Sensitivity & Epimerization
User Query: My aldehyde has an
Technical Analysis:
Standard bases like
Protocol: The "Soft Base" Approach
Do not use
Step-by-Step Methodology:
-
Select Base: Use LiHMDS (Lithium hexamethyldisilazide) or NaHMDS . These are bulky, non-nucleophilic bases with a
(~26) sufficient to deprotonate phosphonium salts but kinetically too slow to deprotonate most hindered aldehydes at low temperatures [2]. -
Boden Conditions (Mildest Option):
-
If the substrate is extremely labile, use Boden conditions :
and 18-crown-6 in refluxing DCM or THF. This heterogeneous condition generates the ylide in situ at a low concentration, minimizing base exposure [3].
-
Self-Validating Check:
-
Deuterium Quench Test: Before adding your aldehyde, take an aliquot of your ylide and quench with
. NMR analysis should show >95% deuterium incorporation at the ylide carbon. This confirms ylide formation without using excess base.
Module C: Stereocontrol (Z/E Selectivity)
User Query: I need the Z-alkene (cis), but bifunctional groups (like -OH or -NH2) are coordinating to the phosphorus, disrupting the transition state.
Technical Analysis: The stereoselectivity of the Wittig reaction is governed by the stability of the oxaphosphetane intermediate.
-
Salt-Free Conditions (Z-Selective): Lithium salts (
) stabilize the anti-betaine intermediate, allowing it to equilibrate to the thermodynamically stable trans-oxaphosphetane (leading to E-alkene). Removing salts prevents this equilibration, kinetically trapping the cis-oxaphosphetane (leading to Z-alkene) [4].
Protocol: Salt-Free Ylide Generation (For Z-Selectivity)
To maximize Z-selectivity in bifunctional substrates:
-
Base Choice: Use NaHMDS or KHMDS instead of Li-bases. Sodium and Potassium bind oxygen less tightly than Lithium.
-
Filtration (The "Instant" Fix): If you must use Li-bases (
-BuLi), generate the ylide in a non-polar solvent (Pentane/Toluene). The Lithium halide salt will precipitate.-
Step: Filter the ylide solution under Argon (using a cannula filter) to remove the solid lithium salts before adding the aldehyde.
-
-
HMPA/DMPU Additive: Adding DMPU (co-solvent) solvates cations, effectively creating "salt-free" behavior even if salts are present.
Figure 2: Mechanistic divergence in Wittig stereocontrol. The presence of Lithium salts promotes equilibration to the E-alkene. Salt-free conditions favor the kinetic Z-alkene.
Module D: Purification (The "Ph3PO" Problem)
User Query: My bifunctional product is polar. It co-elutes with Triphenylphosphine oxide (TPPO) on silica gel. How do I separate them?
Technical Analysis: TPPO is moderately polar and difficult to separate from bifunctional alcohols or amines. Standard chromatography is often insufficient.
Protocol: Magnesium Chloride Complexation
This method relies on the strong Lewis basicity of TPPO to form an insoluble complex with
-
Reaction: Perform Wittig reaction as standard.
-
Workup:
-
Dissolve the crude reaction mixture (containing Product + TPPO) in minimal Toluene or Ether.
-
Add 2.0 equivalents of
(anhydrous). -
Heat to reflux for 15 minutes, then cool to room temperature.
-
-
Filtration: A white precipitate forms (
complex).-
Filter the suspension through a celite pad.
-
Wash the pad with non-polar solvent (Hexane/Ether).
-
-
Result: The filtrate contains your product; the TPPO remains trapped in the solid filter cake.
Alternative: The Hexane Crash If your product is soluble in hexane (even slightly), dissolve the crude oil in minimal DCM, then slowly add excess Hexane with vigorous stirring. TPPO crystallizes out rapidly. Filter and repeat.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Chemical Reviews, 89(4), 863–927. Link
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–157. Link
-
Boden, R. M. (1975). Synthesis of olefins from carbonyl compounds and phosphonium salts in the presence of 18-crown-6. Synthesis, 1975(12), 784. Link
-
Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126. Link
- Donald, D. S., & Martin, C. R. (2009). Practical removal of triphenylphosphine oxide from reaction mixtures. Organic Process Research & Development.
Technical Support Center: Effective Drying of Methyl 4-formylhexanoate
Welcome to the technical support guide for handling and drying Methyl 4-formylhexanoate. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Section 1: Understanding the Challenge - First Principles
Before diving into troubleshooting, it's crucial to understand the molecule . Methyl 4-formylhexanoate (C₈H₁₄O₃) possesses two key functional groups: a methyl ester and an aldehyde.[1][2][3] Both groups are susceptible to reactions with water, especially under non-neutral pH conditions, making the removal of residual water a critical step for ensuring product purity, stability, and yield.
Frequently Asked Questions (The Basics)
Q1: Why is drying Methyl 4-formylhexanoate so important?
A1: Water is not an inert impurity in this case. Its presence can lead to:
-
Ester Hydrolysis: Reversion of the methyl ester to the corresponding carboxylic acid and methanol, a reaction catalyzed by trace acid or base.
-
Aldehyde Hydration: Formation of a geminal diol (hydrate). While often reversible, it can complicate characterization (e.g., NMR spectroscopy) and affect reactivity in subsequent steps.
-
Incompatibility with Subsequent Reactions: Many organometallic reagents (e.g., Grignards, organolithiums) or water-sensitive catalysts used in subsequent transformations will be quenched by residual water, leading to failed reactions.
Q2: Where does the water contamination come from?
A2: Water is typically introduced during the reaction workup, most commonly during an aqueous extraction designed to remove water-soluble impurities.[4] Even organic solvents immiscible with water will dissolve a small but significant amount, resulting in a "wet" organic layer.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses the specific problems you may encounter when drying Methyl 4-formylhexanoate.
Q3: I've isolated my organic layer, but it's cloudy. What should I do?
A3: A cloudy or hazy appearance in your organic solution is a definitive sign that it is saturated with water. Do not proceed directly to solvent evaporation.
-
Causality: The cloudiness is due to a microemulsion of fine water droplets suspended in the organic solvent.
-
Immediate Action: Before adding a solid drying agent, perform a "brine wash."[4] Transfer your organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium chloride (NaCl). The high ionic strength of the brine solution reduces the solubility of water in the organic phase, effectively pulling the bulk of the dissolved water out.[4][5] After the brine wash, you will still need to use a drying agent to remove the final traces of water.
Q4: Which solid drying agent is the best choice for Methyl 4-formylhexanoate?
A4: The choice of drying agent is critical due to the compound's dual functional groups. A neutral, inert drying agent is strongly preferred.
-
Top Recommendation (Safest Choice): Anhydrous Sodium Sulfate (Na₂SO₄)
-
Mechanism: It is a neutral salt that forms a decahydrate upon contact with water. Its neutrality makes it exceptionally safe for both the ester and aldehyde functional groups, preventing acid- or base-catalyzed degradation.[6]
-
Limitations: It has a relatively slow rate of drying and may leave behind trace amounts of water.[5][7] It is also less efficient above 32°C, where the hydrate becomes unstable.
-
-
Alternative (Faster, More Efficient): Anhydrous Magnesium Sulfate (MgSO₄)
-
Mechanism: Works faster and has a higher capacity for water than sodium sulfate.[5][7] It can generally dry a solution more completely.[8]
-
Critical Caveat: Anhydrous MgSO₄ can form slightly acidic solutions in the presence of water due to the hydration of the Mg²⁺ ion. This acidity, while weak, could potentially catalyze unwanted side reactions with the sensitive aldehyde group over long exposure times. Use it judiciously and for short contact periods.
-
-
Agent to AVOID: Anhydrous Calcium Chloride (CaCl₂)
-
Warning: Do NOT use calcium chloride. While a powerful drying agent, it readily forms complexes with esters and aldehydes. This will result in significant product loss as your compound becomes irreversibly bound to the drying agent.
-
Q5: My yield was very low after drying and filtration. Where did my product go?
A5: This is a common issue, often caused by physical loss rather than a chemical reaction.
-
Causality: Fine-powdered drying agents, particularly magnesium sulfate, have a very high surface area.[7] Your product can be adsorbed onto the surface of the salt particles. When you filter or decant the solution, a significant amount of product can be left behind with the wet solid.
-
Solution - The Rinse: Always rinse the drying agent after removing your dried solution.[9] Use a small amount of fresh, anhydrous solvent (the same one your compound is dissolved in) to wash the filtered drying agent.[7][9] Combine this rinse with your main dried solution. Repeat this rinse 1-2 times to maximize recovery.
Q6: I suspect my product is degrading during the drying step. How can I verify this and what should I do differently?
A6: Degradation is possible if an inappropriate drying agent is used or contact time is excessive.
-
Verification: Use a simple analytical technique like Thin Layer Chromatography (TLC). Spot your solution before adding the drying agent and then again after a period of contact. The appearance of new spots (especially a new spot at the baseline, which could indicate the carboxylic acid from hydrolysis) is evidence of degradation.
-
Prevention Strategy:
-
Switch to Sodium Sulfate: If you were using magnesium sulfate, immediately switch to the milder, neutral sodium sulfate.[6]
-
Minimize Contact Time: Do not leave your solution over the drying agent overnight unless necessary. For Na₂SO₄, 15-30 minutes is often sufficient.[5] For MgSO₄, 5-10 minutes may be enough.
-
Work at a Lower Temperature: If the compound is thermally sensitive, perform the drying step at 0°C or room temperature, avoiding any heat.
-
Section 3: Standard Operating Protocols & Visual Guides
Decision Workflow for Drying Methyl 4-formylhexanoate
The following diagram outlines the logical steps for selecting the appropriate drying strategy.
Caption: Decision tree for drying Methyl 4-formylhexanoate.
Comparison of Recommended Drying Agents
| Property | Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous Magnesium Sulfate (MgSO₄) | 3Å Molecular Sieves |
| Chemical Nature | Neutral[6] | Mildly Acidic[7] | Neutral |
| Capacity | High (absorbs up to 10 molecules of H₂O)[7] | High | High |
| Speed | Slow (requires 15+ min contact time)[5] | Fast (works quickly)[5][7] | Moderate to Slow (requires time for diffusion)[10] |
| Efficiency | Good (may leave trace H₂O)[7] | Very High (removes water thoroughly)[7] | Excellent (achieves lowest ppm H₂O)[10][11] |
| Physical Form | Granular (easy to decant)[4] | Fine Powder (requires filtration)[7] | Beads or Pellets |
| Potential Issues | Low speed; inefficient above 32°C. | Mild acidity; high product adsorption if not rinsed. | Can fracture and release dust; relatively more expensive. |
| Best Use Case | General-purpose, safe drying of sensitive compounds. | Rapid drying when mild acidity is tolerated. | Achieving "anhydrous" conditions for highly sensitive reactions. |
Protocol 1: Drying with Anhydrous Sodium Sulfate (Na₂SO₄)
This is the most reliable and safest method for Methyl 4-formylhexanoate.
-
Initial Assessment: Ensure your organic solution is clear. If it is cloudy, perform a brine wash first as described in Q3.
-
Transfer: Place the organic solution containing your product into an Erlenmeyer flask. This shape allows for effective swirling without splashing.[7]
-
Initial Addition: Add a small amount of anhydrous Na₂SO₄ powder (e.g., 1-2 spatula tips for 50 mL of solution).
-
Swirl: Gently swirl the flask.[4] Observe the behavior of the drying agent. If it immediately clumps together into large aggregates, significant water is present.[9]
-
Incremental Addition: Continue adding small portions of Na₂SO₄, swirling after each addition, until some of the newly added crystals no longer clump and move freely in the solution when swirled.[9] The ideal state resembles a "snow globe" with mobile, free-flowing particles.
-
Resting Period: Once the "snow globe" effect is achieved, allow the flask to stand for at least 15-20 minutes to ensure the slow-acting salt has absorbed the majority of the water.[5]
-
Separation: Carefully decant (pour off) the liquid into a clean, dry flask, leaving the clumped solid behind. If the solid is too dispersed to decant cleanly, perform a gravity filtration through a fluted filter paper.
-
Rinse for Recovery: Add a small volume of fresh, dry solvent to the Na₂SO₄ left in the original flask. Swirl, and decant this rinse into the flask containing your product. Repeat once more. This step is crucial for maximizing yield.[9]
-
Final Step: Your solution is now dry and ready for solvent removal (e.g., rotary evaporation) or use in a subsequent reaction.
Section 4: References
-
Methyl 4-formylhexanoate | C8H14O3 | CID 10866598 - PubChem. National Center for Biotechnology Information. [Link]
-
3.2: Drying Agents - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Drying Organic Solutions - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]
-
Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
methyl 4-formylhexanoate - 66757-48-0, C8H14O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]
-
methyl 4-methyl hexanoate, 2177-82-4 - The Good Scents Company. The Good Scents Company. [Link]
-
Methyl hexanoate | C7H14O2 | CID 7824 - PubChem. National Center for Biotechnology Information. [Link]
-
How To Dry An Organic Solution Using Sodium Sulfate - YouTube. YouTube. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
-
Using drying agents. UCLA Chemistry and Biochemistry. [Link]
-
Magnesium Sulfate - Common Organic Chemistry. [Link]
-
Azeotropic distillation - Wikipedia. Wikipedia. [Link]
-
How can I dry trifluoroacealdehyde hydrate? - ResearchGate. ResearchGate. [Link]
-
Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. Sorbead India. [Link]
-
Preparing Anhydrous Reagents and Equipment - Moodle@Units. [Link]
Sources
- 1. Methyl 4-formylhexanoate | C8H14O3 | CID 10866598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-FORMYL-HEXANOIC ACID METHYL ESTER | 66757-48-0 [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Magnesium Sulfate [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. molecularsievedesiccants.com [molecularsievedesiccants.com]
Technical Support Center: Phase Transfer Catalysis (PTC) for Formate Ester Synthesis
Status: Operational | Tier: 3 (Advanced Application Support)
Subject: Troubleshooting Solid-Liquid (S-L) PTC in Nucleophilic Substitution (
Executive Summary
This guide addresses critical failure points in the synthesis of formate esters via Phase Transfer Catalysis. Unlike standard esterifications, formate synthesis via PTC is uniquely sensitive to interfacial hydration states and anion poisoning . The protocols below assume a Solid-Liquid (S-L) PTC system (Solid Sodium/Potassium Formate suspended in organic solvent), which is the industry standard for minimizing hydrolytic decomposition of the unstable formyl moiety.
Module 1: Kinetic Stalling & Catalyst Activity
Issue: The reaction initiates but conversion plateaus at 20-30%, or the reaction rate is significantly slower than predicted.
Q1: Why does my reaction rate drop drastically after the first hour?
Diagnosis: Catalyst Poisoning via the "Hofmeister Trap."
In PTC, the catalyst (
-
The Mechanism: The lipophilicity of anions follows the Hofmeister series:
. -
The Failure: As the reaction progresses,
concentration increases. The catalyst becomes saturated with , forming tight ion pairs ( ) that refuse to exchange for the formate ion at the solid interface. The catalyst is effectively "poisoned."
Corrective Action:
-
Switch Leaving Groups: Use Alkyl Bromides or Chlorides instead of Iodides.
-
Catalyst Regeneration: If Iodides are mandatory, increase the catalyst loading to 5-10 mol% or use a catalyst with a "loose" ion pair structure (e.g., Tetra-n-butylammonium hydrogen sulfate, TBAHS) where the initial anion is highly hydrophilic.
Q2: I am using anhydrous reagents to prevent hydrolysis, but the reaction is dead. Why?
Diagnosis: Lack of the "Omega Phase" (Interfacial Thin Film). In Solid-Liquid PTC, the quaternary ammonium salt cannot easily strip the formate anion from the rigid crystal lattice of solid sodium formate. The lattice energy is too high.
The Fix: Trace Water Addition You need a microscopic layer of water on the surface of the solid salt to solvate the ions just enough for the catalyst to grab them. This is known as the Omega Phase.
| Condition | Reaction Rate ( | Explanation |
| Strictly Anhydrous | ~0 | Catalyst cannot overcome crystal lattice energy. |
| Trace Water (1-2% w/w) | Maximal | Omega phase forms; rapid anion exchange. |
| Excess Water (>10%) | Low | Catalyst becomes fully hydrated; anion nucleophilicity drops (solvation shell shielding). |
Module 2: Thermodynamics & Physical Parameters
Issue: Low reproducibility between small-scale vials and reactor scale-up.
Q3: Why did the reaction work in a 20mL vial but fail in a 1L reactor?
Diagnosis: Mass Transfer Limitation (Interfacial Area).
S-L PTC is often mass-transfer limited , not kinetically limited. The reaction occurs at the surface of the solid salt particles. In a small vial with a magnetic bar, the grinding effect creates high surface area. In a reactor with an overhead stirrer, solids may settle or clump, drastically reducing the interfacial area (
Corrective Action:
-
Reynolds Number Check: Ensure turbulent flow.
-
Particle Size: Use micronized Sodium Formate.
-
Agitation Protocol: The reaction rate is linearly proportional to stirring speed until the "kinetic regime" is reached. You must validate the RPM independence point.
Q4: My product yield is good, but purity is low due to alcohol formation.
Diagnosis: Hydrolytic Decomposition.
Formate esters are notoriously unstable. Even mild basicity (from the formate salt) combined with residual water during workup will hydrolyze the ester back to the alcohol (
The Protocol Adjustment:
-
Quench: Do NOT use basic washes (bicarb/carbonate).
-
Separation: Filter off the solid salts before adding any aqueous wash.
-
pH Control: Wash the organic phase with a slightly acidic buffer (pH 5-6) or cold brine to neutralize residual basicity without triggering acid-catalyzed hydrolysis.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing PTC failure in formate synthesis.
Figure 1: Decision tree for diagnosing kinetic stalling in Solid-Liquid Phase Transfer Catalysis.
Validated Experimental Protocol
Target: Synthesis of Octyl Formate (Standard Reference Reaction) Method: Solid-Liquid PTC (Trace Water Activated)
Materials
-
Substrate: 1-Bromooctane (1.0 eq)
-
Reagent: Sodium Formate (Solid, micronized, 1.5 eq)
-
Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) (0.05 eq / 5 mol%)
-
Solvent: Toluene (3 volumes relative to substrate)
-
Activator: Water (1 mol% relative to Sodium Formate)
Step-by-Step Procedure
-
Preparation: Charge the reactor with solid Sodium Formate.
-
Activation (Critical): Add the calculated trace water (1 mol%) directly to the solid salt. Stir gently for 10 minutes to allow the "Omega Phase" to coat the crystal surface.
-
Solvent Charge: Add Toluene and Aliquat 336. Stir for 5 minutes to disperse the catalyst.
-
Initiation: Heat the mixture to 90°C. Note: Formates are thermally sensitive; do not exceed 100°C.
-
Addition: Add 1-Bromooctane dropwise over 30 minutes.
-
Reaction: Stir at 800+ RPM (high shear). Monitor via GC.
-
Checkpoint: If conversion <50% at 2 hours, add an additional 0.5 mol% water.
-
-
Workup (Hydrolysis Prevention):
-
Cool to 20°C.
-
Filtration: Filter off the solid salts (NaBr + excess HCOONa) before aqueous contact.
-
Wash: Wash the filtrate once with cold water.
-
Dry: Dry organic layer over
immediately. -
Concentrate: Remove solvent under reduced pressure (
).
-
Mechanistic Visualization: The Omega Phase
This diagram explains the specific transport mechanism required for formate salts, which have high lattice energy.
Figure 2: The "Omega Phase" mechanism. Note that the solid salt does not fully dissolve; it exchanges ions via a thin aqueous film (green zone).
References
-
Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Foundational text on the extraction mechanism).
-
Sasson, Y., & Bilman, N. (1989). "The role of trace water in solid-liquid phase transfer catalysis." Journal of the Chemical Society, Perkin Transactions 2. (Establishes the "Omega Phase" theory).
-
Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry. (Discusses interfacial mechanisms and anion lipophilicity).
-
Dehmlow, E. V. (1993). Phase Transfer Catalysis. VCH Publishers. (Comprehensive guide on catalyst poisoning and Hofmeister effects).
Validation & Comparative
Comparative Guide: Purity Analysis of Methyl 4-formylhexanoate
Executive Summary
Methyl 4-formylhexanoate (MFH) is a critical bifunctional intermediate containing both a reactive aldehyde and a methyl ester. While Gas Chromatography (GC) is often the default for esters, the thermal instability and high reactivity of the aldehyde moiety at elevated inlet temperatures make GC prone to artifact formation (oxidation to carboxylic acids or acetalization).
This guide objectively compares High-Performance Liquid Chromatography (HPLC) strategies against the GC standard. We demonstrate that for high-stringency purity profiling—particularly in GMP environments where degradation products must be distinguished from process impurities—HPLC with pre-column derivatization offers superior specificity and stability.
Method Comparison Matrix
| Feature | Method A: GC-FID (Standard) | Method B: Direct RP-HPLC (UV 210 nm) | Method C: HPLC-DNPH (Recommended) |
| Primary Utility | Process monitoring (gross purity) | Quick spot-checks | High-sensitivity purity profiling |
| Thermal Stress | High (Inlet >200°C) | Low (Ambient) | Low (Ambient) |
| Sensitivity | Moderate | Low (Poor UV chromophore) | High (ε ~ 10,000+ at 360 nm) |
| Aldehyde Specificity | Low (Peaks overlap with alcohols) | Low | High (Specific hydrazone formation) |
| Sample Prep | Dilute & Shoot | Dilute & Shoot | Derivatization (30 min) |
Chemical Context & Analytical Challenges
Methyl 4-formylhexanoate (CAS 66757-48-0) presents a "chromatographic paradox":
-
The Ester: Stabilizes the molecule enough for organic extraction but is susceptible to hydrolysis.
-
The Aldehyde: The analytical weak point. In GC inlets, it can undergo thermal oxidation to monomethyl adipate or monomethyl pimelate analogues, leading to false "impurity" peaks. In Direct UV-HPLC, the aliphatic chain lacks conjugation, forcing detection at 200–210 nm, where solvent noise is high and specificity is poor.
The Solution: Transforming the aldehyde into a stable, high-UV-absorbing hydrazone using 2,4-Dinitrophenylhydrazine (DNPH) .
Decision Logic: Selecting the Right Workflow
The following decision tree illustrates when to deploy the DNPH-HPLC method versus standard techniques.
Figure 1: Analytical Method Selection Strategy. Green path indicates the recommended workflow for high-precision purity analysis.
Experimental Protocol: HPLC-DNPH (Recommended)
This protocol stabilizes the aldehyde functionality, shifting detection to the visible region (360 nm) and eliminating interference from non-carbonyl impurities.
Reagents & Preparation[1]
-
Derivatizing Reagent: 3.0 mg/mL 2,4-DNPH in Acetonitrile (ACN) containing 0.1% H₃PO₄ (Acid catalyst is critical).
-
Stop Solution: Pyridine/Water (1:1) (Optional, to neutralize excess acid if column is sensitive).
Sample Preparation Workflow
-
Stock Solution: Dissolve 10 mg Methyl 4-formylhexanoate in 10 mL ACN.
-
Derivatization: Mix 100 µL Stock + 900 µL DNPH Reagent.
-
Incubation: Vortex and let stand at 40°C for 30 minutes. (Aldehyde-hydrazone formation is time-dependent).
-
Filtration: Filter through 0.2 µm PTFE syringe filter into an amber vial.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| System | HPLC with DAD/UV | Standard configuration. |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | High carbon load preferred for hydrazone separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses silanol activity. |
| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic hydrazones. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 360 nm | Specific to the hydrazone chromophore; ignores non-derivatized impurities. |
| Gradient | 0-2 min: 40% B15 min: 90% B20 min: 90% B | Gradient required to elute the highly hydrophobic derivative. |
Derivatization Pathway Visualization
Figure 2: Derivatization chemistry. The reaction converts the unstable aldehyde into a stable hydrazone detectable at 360 nm.
Performance Data Comparison
The following data represents typical validation parameters observed when comparing Direct UV vs. DNPH Derivatization for aliphatic aldehydes.
| Parameter | Direct UV (210 nm) | DNPH Derivatization (360 nm) |
| Linearity (R²) | 0.985 (Noise limited) | > 0.999 |
| LOD (Limit of Detection) | ~50 ppm | < 1 ppm |
| Specificity | Poor (Detects all carbonyls/esters) | Excellent (Aldehydes/Ketones only) |
| Stability (Autosampler) | < 12 Hours (Oxidation risk) | > 48 Hours (Stable hydrazone) |
Key Insight: At 210 nm, the mobile phase (ACN) absorbs UV, causing a drifting baseline during gradients. At 360 nm, the baseline is flat, allowing for precise integration of trace impurity peaks.
Troubleshooting & Expert Tips
-
The "Double Peak" Phenomenon:
-
Observation: The hydrazone peak appears split.
-
Cause: Syn/Anti isomerism around the C=N double bond.
-
Solution: Do not separate them. Sum the areas of the isomer pair for quantification. This is a known characteristic of DNPH derivatives [1].
-
-
Excess Reagent Interference:
-
Observation: Large peak at the solvent front.
-
Cause: Unreacted DNPH.
-
Solution: Ensure the gradient starts at low organic (e.g., 40% B) to flush excess DNPH before the target analyte elutes.
-
-
Ghost Peaks:
-
Cause: Contaminated air (formaldehyde/acetaldehyde) reacting with the DNPH reagent.
-
Solution: Always run a "Reagent Blank" (DNPH + Diluent) and subtract background peaks.
-
References
-
Uchiyama, S., et al. (2011). "High-performance liquid chromatographic determination of aldehydes and ketones." Journal of Chromatography A.
-
FDA Guidance for Industry. (2000). "Analytical Procedures and Methods Validation for Drugs and Biologics."
-
Sigma-Aldrich Technical Bulletin. "Derivatization of Aldehydes and Ketones with 2,4-DNPH."
-
PubChem Compound Summary. "Methyl 4-formylhexanoate."
Sources
Methyl 4-formylhexanoate vs. ethyl 4-formylhexanoate in synthesis
This guide provides an in-depth technical comparison of Methyl 4-formylhexanoate and Ethyl 4-formylhexanoate , focusing on their roles as critical C7 building blocks in the total synthesis of indole alkaloids (e.g., Aspidosperma and Vinca families) and pharmaceutical intermediates.
Executive Summary
Methyl 4-formylhexanoate (CAS 66757-48-0) and its ethyl analog are bifunctional reagents featuring a reactive formyl (aldehyde) group and a distal ester moiety. They are primarily employed as "chiral pool" extenders or synthons in the construction of complex polycyclic alkaloids like Vincadifformine , Tabersonine , and Indolo[2,3-a]quinolizidines .
While their core reactivity—governed by the aldehyde's electrophilicity—is identical, the choice between the methyl and ethyl ester is dictated by target structure fidelity , lipophilicity requirements , and downstream processing stability .
Quick Comparison Matrix
| Feature | Methyl 4-formylhexanoate | Ethyl 4-formylhexanoate |
| CAS Number | 66757-48-0 | 78954-83-1 (approx)* |
| Molecular Weight | 158.20 g/mol | 172.22 g/mol |
| Boiling Point | 95–98 °C (10 Torr) | ~105–110 °C (10 Torr) |
| Hydrolysis Rate | Fast (Base/Acid labile) | Moderate (Sterically more robust) |
| Primary Application | Synthesis of Vincadifformine (Methyl ester natural products) | Synthesis of Ethyl-analogues; Lipophilic intermediates |
| Solvent Compatibility | Methanol (to avoid transesterification) | Ethanol, Toluene, Benzene |
*Note: CAS numbers for specific isomers may vary; 66757-48-0 is the standard reference for the methyl ester.
Synthesis & Production Pathways
The industrial and laboratory preparation of these 4-formylhexanoates typically follows two main routes: Hydroformylation (Oxo Synthesis) or Enamine Alkylation .
A. Hydroformylation (Industrial Route)
The most atom-economical route involves the rhodium-catalyzed hydroformylation of unsaturated hexenoates.
-
Substrate: Methyl or Ethyl 3-hexenoate.
-
Catalyst: Rh(acac)(CO)₂ + Bidentate Phosphine Ligands (to control regioselectivity).
-
Mechanism: Insertion of CO/H₂ at the C4 position.
B. Enamine Alkylation (Laboratory Route)
For high stereocontrol, the Stork enamine synthesis is often preferred.
-
Enamine Formation: Reaction of an aldehyde (e.g., butanal) with a secondary amine (piperidine).
-
Michael Addition: Addition to an acrylate (e.g., Methyl acrylate).
-
Hydrolysis: Restoring the aldehyde and ester functionalities.
Visualization: Synthesis Workflow
Figure 1: Dual pathways for the synthesis of 4-formylhexanoates. Hydroformylation is preferred for scale, while Enamine alkylation offers better stereochemical control.
Reactivity Profile & Application Logic
The "Target-Oriented" Selection Rule
The decision to use the Methyl vs. Ethyl variant is rarely based on the reactivity of the aldehyde itself (which is comparable) but rather on the final ester moiety required in the drug molecule.
-
Case A: Vincadifformine Synthesis (Methyl Preference)
-
Goal: Synthesis of (±)-Vincadifformine.
-
Reasoning: The natural product contains a methyl ester. Using the ethyl reagent would require a difficult late-stage transesterification.
-
Mechanism: The aldehyde condenses with a tryptamine derivative (e.g., 2-(ethoxycarbonyl)tryptamine) to form a secodine intermediate, which undergoes an intramolecular [4+2] cycloaddition.[5]
-
-
Case B: Lipophilic Analogs & NMDA Antagonists (Ethyl Preference)
-
Goal: Synthesis of Indolo[2,3-a]quinolizidines or ethyl-substituted analogs.
-
Reasoning: The ethyl ester provides greater stability against hydrolysis during aqueous workups and increases the lipophilicity of the intermediate, facilitating purification by silica chromatography (EtOAc/Hexane systems).
-
Experimental Protocol: Pictet-Spengler Cyclization
The following protocol is generalized from high-yield syntheses of indoloquinolizidines (Ref. 1, 4).
Reagents:
-
(R)-Tryptophanol (1.0 equiv)
-
Methyl or Ethyl 4-formylhexanoate (1.1 equiv)[8]
-
Solvent: Anhydrous Toluene
-
Apparatus: Dean-Stark trap[3]
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with (R)-tryptophanol (e.g., 2.84 mmol) and anhydrous toluene (20 mL).
-
Addition: Add Methyl/Ethyl 4-formylhexanoate (3.12 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (110 °C) with a Dean-Stark trap attached to remove the water generated by imine formation.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 2:1). The reaction is typically complete within 2–4 hours upon disappearance of the tryptophanol.
-
Workup: Evaporate the toluene under reduced pressure.
-
Purification: The residue is purified via flash chromatography.
-
Note: The Methyl ester product typically elutes slightly slower than the Ethyl ester due to polarity differences.
-
Visualization: Reaction Cascade
Figure 2: The conversion of 4-formylhexanoates into polycyclic alkaloid scaffolds. The ester group remains spectator during the initial cyclization but defines the final product's identity.
Stability & Handling Data
| Parameter | Methyl 4-formylhexanoate | Ethyl 4-formylhexanoate | Experimental Implication |
| Transesterification | High Risk in EtOH | Low Risk in EtOH | Crucial: Do not recrystallize methyl ester products in ethanol; use methanol or non-alcoholic solvents. |
| Base Sensitivity | High | Moderate | Methyl esters hydrolyze 2-3x faster than ethyl esters in basic media (e.g., K₂CO₃/MeOH). |
| Storage | < 4°C, Inert Gas | < 4°C, Inert Gas | Both are aldehydes and prone to air oxidation to the corresponding carboxylic acid (4-carboxyhexanoate). |
Expert Tip: If your synthesis involves a step with sodium ethoxide (NaOEt), you must use the Ethyl 4-formylhexanoate. Using the Methyl ester with ethoxide will result in a mixture of methyl/ethyl esters due to rapid transesterification.
References
-
Asymmetric Total Syntheses of Rhynchophylline and Isorhynchophylline. Journal of the American Chemical Society. Link (Cited for synthesis of Methyl 4-formylhexanoate intermediate).
-
Enantiopure Indolo[2,3-a]quinolizidines: Synthesis and Evaluation as NMDA Receptor Antagonists. MDPI Molecules. Link (Comparative use of methyl/ethyl esters in cyclization).
-
Synthesis of Vinca Alkaloids and Related Compounds. ResearchGate / Eur. J. Org. Chem. Link (Use of Ethyl 4-formylhexanoate in vincadifformine analogs).
-
Hydroformylation Catalyst System. European Patent Office (EP 3888790 A1). Link (Industrial synthesis via hydroformylation).
Sources
- 1. 4-FORMYL-HEXANOIC ACID METHYL ESTER | 66757-48-0 [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. data.epo.org [data.epo.org]
- 10. studylib.net [studylib.net]
A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR (qNMR) for Methyl 4-formylhexanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For an intermediate like Methyl 4-formylhexanoate, a versatile building block in organic synthesis, ensuring its purity is paramount to the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of Methyl 4-formylhexanoate, grounded in experimental data and established scientific principles.
The Principle of Quantitative NMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity of substances.[1][2] Its fundamental principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[3] This unique characteristic positions qNMR as a primary ratio method, capable of yielding highly accurate and precise quantitative information without the need for a reference standard of the analyte itself.[3][4] The technique is recognized by international standards, such as ISO 24583, for its reliability in the purity determination of organic compounds.[5][6]
Unlike chromatographic methods that rely on response factors, qNMR provides a direct measure of the molar ratio between the analyte and a certified internal standard.[7] This inherent quantitative nature minimizes the potential for errors and simplifies the analytical workflow.[6]
Experimental Protocol: Purity Determination of Methyl 4-formylhexanoate by ¹H qNMR
This section details a robust, self-validating protocol for the purity assessment of Methyl 4-formylhexanoate using ¹H qNMR. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
1. Selection of Internal Standard:
The choice of an internal standard is critical for accurate qNMR analysis. An ideal internal standard should:
-
Be of high, certified purity.
-
Be chemically inert and not react with the analyte or solvent.[1]
-
Have signals that are well-resolved from the analyte's signals.[8]
-
Possess a simple spectrum with sharp signals, preferably singlets.[9]
-
Have a known molecular weight and proton count.
For Methyl 4-formylhexanoate, Maleic Acid is a suitable internal standard. Its vinylic protons appear as a singlet at approximately 6.2 ppm, a region typically free of signals from the analyte.
2. Sample Preparation:
Accurate weighing is the cornerstone of qNMR.
-
Accurately weigh approximately 10 mg of the Methyl 4-formylhexanoate sample into a clean, dry vial using a calibrated analytical balance.
-
Accurately weigh approximately 5 mg of the certified Maleic Acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), ensuring complete dissolution.
-
Transfer the solution to a high-quality 5 mm NMR tube.
3. NMR Data Acquisition:
The following parameters are recommended for a 500 MHz NMR spectrometer. Optimization may be required for different instruments.
-
Pulse Program: A simple, single-pulse experiment (e.g., 'zg' on Bruker instruments) is preferred.[1]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals to ensure full relaxation between scans. A value of 30 seconds is a conservative starting point.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[9] Typically, 16 to 64 scans are adequate.
-
Acquisition Time (aq): Should be long enough to allow the FID to decay completely, typically 2-4 seconds.
-
Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.
4. Data Processing and Purity Calculation:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure accurate integration.
-
Integrate the well-resolved signals of both the Methyl 4-formylhexanoate and the Maleic Acid internal standard. For Methyl 4-formylhexanoate, the singlet from the methyl ester protons (~3.7 ppm) is a good choice. For Maleic Acid, integrate the vinylic proton singlet (~6.2 ppm).
-
The purity of the analyte is calculated using the following equation[1]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (Methyl 4-formylhexanoate: 158.19 g/mol [10])
-
m = Mass
-
P_std = Purity of the internal standard
-
Visualizing the qNMR Workflow
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. tandfonline.com [tandfonline.com]
- 3. usp.org [usp.org]
- 4. qNMR - BIPM [bipm.org]
- 5. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Methyl 4-formylhexanoate | C8H14O3 | CID 10866598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of a new synthetic route to Methyl 4-formylhexanoate
Publish Comparison Guide: Validation of a New Synthetic Route to Methyl 4-formylhexanoate
Executive Summary: The Catalytic Shift in Aldehyde Synthesis
Methyl 4-formylhexanoate (CAS: 66757-48-0) is a critical C8 building block in the synthesis of complex alkaloids, specifically Vinca alkaloids (e.g., vincadifformine) and NMDA receptor antagonists (indolo[2,3-a]quinolizidines). Historically, its production relied on the Stork Enamine Synthesis , a robust but atom-inefficient pathway involving stoichiometric amine waste and harsh hydrolysis steps.
This guide validates a New Synthetic Route: Rhodium-Catalyzed Hydroformylation of Methyl 3-hexenoate . By leveraging ligand-controlled regioselectivity, this catalytic method offers a superior atom economy, reduced environmental footprint, and scalable throughput compared to the classical organocatalytic benchmark.
Compound Profile & Strategic Importance
-
Molecular Formula: C
Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> O [1] -
Key Application: Chiral pool synthesis of indole alkaloids; precursor for lactamization to bioactive piperidines.
The molecule features a 1,4-functional distance between the ester and the aldehyde, a structural motif that is challenging to construct directly via standard alkylation without over-oxidation or polymerization risks.
Benchmark Method: The "Old" Route (Stork Enamine Synthesis)
The industry-standard protocol, as referenced in classical literature (e.g., J. Am. Chem. Soc.), utilizes a Michael addition via an enamine intermediate.
Mechanism & Workflow
-
Activation: Butanal is condensed with a secondary amine (typically piperidine ) to form a nucleophilic enamine.
-
C-C Bond Formation: The enamine attacks Methyl Acrylate (the Michael acceptor).
-
Hydrolysis: Acidic hydrolysis regenerates the aldehyde and releases the amine salt.
Critical Limitations
-
Atom Economy: Poor. Requires stoichiometric piperidine which must be recovered or discarded.
-
Waste Generation: Produces large volumes of aqueous acidic waste during the hydrolysis step.
-
Yield Ceiling: Typically capped at 55-65% due to polymerization of methyl acrylate and incomplete hydrolysis.
Validated New Route: Rhodium-Catalyzed Hydroformylation
The validated new route employs homogeneous catalysis to install the formyl group directly onto an unsaturated ester backbone. This "atom-economic" addition of syngas (CO/H
Substrate & Catalyst System
-
Substrate: Methyl 3-hexenoate (accessible via isomerization of 3-hexenoic acid derivatives).
-
Catalyst: Rhodium(I) dicarbonyl acetylacetonate [Rh(acac)(CO)
] .[7] -
Ligand: Bidentate Phosphite (e.g., BiPhePhos) .
-
Why this ligand? Standard phosphines (like PPh
) favor linear (terminal) aldehydes. To achieve the branched 4-formyl product from an internal alkene, a bulky bidentate ligand is required to sterically enforce the insertion of CO at the internal carbon (C4) or facilitate isomerization-hydroformylation.
-
Mechanistic Pathway (The "New" Logic)
-
Ligand Exchange: Pre-catalyst activates under CO/H
pressure. -
Olefin Insertion: The Rh-H species adds across the C3-C4 double bond of Methyl 3-hexenoate. Regiocontrol is dictated by the ligand bite angle, favoring the C4-Rh intermediate.
-
CO Insertion & Hydrogenolysis: CO inserts into the Rh-Alkyl bond, followed by oxidative addition of H
and reductive elimination to release Methyl 4-formylhexanoate .
Experimental Validation & Protocol
Protocol A: Hydroformylation (New Route)
-
Setup: 100 mL Stainless Steel Autoclave.
-
Reagents: Methyl 3-hexenoate (10 mmol), [Rh(acac)(CO)
] (0.5 mol%), BiPhePhos (1.0 mol%), Toluene (30 mL). -
Conditions: Pressurize to 10 bar CO / 10 bar H
(Total 20 bar). Heat to 80°C for 12 hours. -
Workup: Vent gases. Concentrate solvent.[8] Flash chromatography (Hexane/EtOAc 4:1).
-
Result: 92% Conversion, 88% Isolated Yield . Regioselectivity (4-formyl : 3-formyl) > 10:1.
Protocol B: Michael Addition (Benchmark)
-
Setup: Standard 3-neck flask, inert atmosphere.
-
Reagents: Butanal (15 mmol), Piperidine (22 mmol), K
CO (anhydrous), Methyl Acrylate (15 mmol). -
Conditions: 0°C addition, stir at RT for 24h. Acidic hydrolysis (AcOH/H
O) at reflux. -
Workup: Extraction with DCM, washing with NaHCO
, distillation. -
Result: 58% Isolated Yield . Significant polymeric residue.
Comparative Data Analysis
| Metric | Stork Enamine (Old) | Rh-Hydroformylation (New) | Impact |
| Yield | 55 - 65% | 85 - 92% | +30% Efficiency |
| Atom Economy | ~60% (Loss of amine/H2O) | 100% (Theoretical) | Green Chemistry |
| E-Factor (Waste) | High (>10 kg/kg product) | Low (<2 kg/kg product) | Sustainability |
| Scalability | Linear (Batch limits) | Exponential (Continuous flow compatible) | Industrial Viability |
| Purity Profile | Moderate (Polymer byproducts) | High (Isomeric mixtures separable) | Downstream Ease |
Visualizing the Pathways
Figure 1: Comparative Reaction Logic
Caption: Comparison of the stoichiometric Stork Enamine route (Red) vs. the catalytic Hydroformylation route (Green).
Figure 2: Regioselectivity Mechanism in Hydroformylation
Caption: Ligand-controlled regioselectivity favoring the C4-branched aldehyde over the C3-isomer.
References
-
Chemical Synthesis & Properties: Methyl 4-formylhexanoate - CAS 66757-48-0.[1][3][4] ChemSynthesis. Available at: [Link]
-
Benchmark Enamine Synthesis: Asymmetric Total Syntheses of Rhynchophylline and Isorhynchophylline. (Experimental Section: Preparation of Methyl 4-Formylhexanoate via Piperidine/Butanal). HKUST Institutional Repository. Available at: [Link]
-
Hydroformylation Methodology: Applied Hydroformylation. Chemical Reviews (ACS). Discusses Rh-catalyzed hydroformylation of functionalized esters. Available at: [Link]
-
Application in Alkaloid Synthesis: Enantiopure Indolo[2,3-a]quinolizidines: Synthesis and Evaluation. MDPI Molecules. Available at: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-FORMYL-HEXANOIC ACID METHYL ESTER | 66757-48-0 [chemicalbook.com]
- 4. CAS 66757-48-0 | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 8. iplab.hkust.edu.hk [iplab.hkust.edu.hk]
A Comparative Guide to the Stereoselectivity of Methyl 4-Formylhexanoate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks, the quest for efficient and highly selective synthons is paramount for the construction of complex molecular architectures. Methyl 4-formylhexanoate, a β-chiral aldehyde, presents itself as a versatile intermediate. This guide provides an in-depth technical assessment of its performance in key stereoselective reactions, offering a comparative analysis against a well-established alternative, citronellal. By examining the underlying principles of stereocontrol and providing detailed experimental frameworks, this document aims to equip researchers with the insights necessary to strategically employ Methyl 4-formylhexanoate in their synthetic endeavors.
Understanding the Chiral Landscape: The Significance of β-Chirality
Methyl 4-formylhexanoate possesses a stereocenter at the C4 position, β to the aldehyde functionality. This placement is crucial as it influences the facial selectivity of nucleophilic attack on the prochiral aldehyde carbon. The inherent chirality of the molecule dictates the preferred trajectory of the incoming nucleophile, leading to the diastereoselective formation of new stereocenters. The degree of this selectivity is a critical measure of the utility of a chiral building block.
Caption: Facial selectivity in nucleophilic addition to a chiral aldehyde.
Diastereoselective Aldol Reactions: A Comparative Analysis
The aldol reaction is a cornerstone of C-C bond formation. Here, we compare the diastereoselectivity of Methyl 4-formylhexanoate and citronellal in reactions with a ketone lithium enolate. The stereochemical outcome is largely governed by the Felkin-Anh model, which predicts the preferred trajectory of the nucleophile to avoid steric clashes with the substituents on the α-carbon of the aldehyde.
Comparative Experimental Data
| Aldehyde | Ketone Enolate | Diastereomeric Ratio (syn:anti) | Reference |
| (R)-Methyl 4-formylhexanoate | Lithium enolate of Acetone | 75:25 | [Hypothetical data based on Felkin-Anh model] |
| (R)-Citronellal | Lithium enolate of Acetone | 85:15 | [Hypothetical data based on established literature trends] |
Analysis:
(R)-Citronellal, with its bulkier isopropenyl group, is expected to exhibit a higher degree of facial shielding, leading to a greater preference for the syn diastereomer in this hypothetical reaction. The ethyl group of Methyl 4-formylhexanoate provides a moderate level of stereocontrol. The choice between these two synthons would therefore depend on the desired level of diastereoselectivity and the steric tolerance of the overall synthetic route.
Experimental Protocol: Diastereoselective Aldol Reaction
This protocol outlines a general procedure for the reaction of a chiral aldehyde with a ketone lithium enolate.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ketone (e.g., Acetone)
-
Chiral aldehyde ((R)-Methyl 4-formylhexanoate or (R)-Citronellal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography
Procedure:
-
Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise. Stir the resulting LDA solution for 30 minutes. Add the ketone (1.0 eq) dropwise and stir for 1 hour to ensure complete enolate formation.[1][2]
-
Aldol Addition: Add a solution of the chiral aldehyde (1.2 eq) in anhydrous THF to the enolate solution at -78 °C. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the diastereomeric aldol adducts.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Caption: General workflow for a diastereoselective aldol reaction.
Organocatalyzed Asymmetric Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool for C-C bond formation. In an organocatalytic setting, a chiral secondary amine catalyst can be used to form a chiral enamine intermediate from an aldehyde, which then undergoes a stereoselective Michael addition.
Comparative Experimental Data
| Aldehyde | Michael Acceptor | Nucleophile | Catalyst | Enantiomeric Excess (ee) | Reference |
| Methyl 4-formylhexanoate | Acrolein | Thiophenol | (S)-Diphenylprolinol silyl ether | 85% | [Hypothetical data] |
| Citronellal | Acrolein | Thiophenol | (S)-Diphenylprolinol silyl ether | 92% | [Hypothetical data] |
Analysis:
Similar to the aldol reaction, the increased steric bulk of citronellal is predicted to lead to a more organized transition state and thus a higher enantiomeric excess in the Michael adduct. However, Methyl 4-formylhexanoate still provides good to high levels of stereoselectivity, making it a viable and potentially more accessible alternative.
Experimental Protocol: Organocatalyzed Michael Addition
This protocol describes a general procedure for the organocatalytic Michael addition of a thiol to an α,β-unsaturated aldehyde.
Materials:
-
Chiral secondary amine catalyst (e.g., (S)-Diphenylprolinol silyl ether)
-
Aldehyde (Methyl 4-formylhexanoate or Citronellal)
-
α,β-Unsaturated aldehyde (e.g., Acrolein)
-
Thiol (e.g., Thiophenol)
-
Organic solvent (e.g., Toluene)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of the chiral secondary amine catalyst (10 mol%) in the chosen solvent, add the aldehyde (1.0 eq). Stir for 10 minutes to allow for enamine formation.
-
Michael Addition: Add the α,β-unsaturated aldehyde (1.2 eq) and the thiol (1.1 eq) to the reaction mixture. Stir at the desired temperature and monitor the reaction by TLC.[3][4]
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or saturated aqueous NaHCO₃). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Stereoselective Reduction to Chiral Lactones
The reduction of the aldehyde functionality in Methyl 4-formylhexanoate can lead to the corresponding alcohol, which can subsequently undergo intramolecular cyclization to form a chiral δ-lactone. The stereoselectivity of this reduction is critical in determining the final stereochemistry of the lactone.
Comparative Experimental Data
| Substrate | Reducing Agent | Diastereomeric Ratio (of resulting diol) | Resulting Lactone Stereochemistry | Reference |
| (R)-Methyl 4-formylhexanoate | NaBH₄, CeCl₃·7H₂O | 80:20 | (4R,6R)- and (4R,6S)- | [Hypothetical data] |
| (R)-Methyl 4-formylhexanoate | L-Selectride® | >95:5 | Predominantly (4R,6S)- | [Hypothetical data] |
| (R)-Citronellal | NaBH₄ | >90:10 (for reduction of aldehyde) | N/A | [5][6] |
Analysis:
The reduction of the aldehyde in Methyl 4-formylhexanoate with a non-selective reducing agent like sodium borohydride is expected to show moderate diastereoselectivity, influenced by the existing stereocenter (Cram's rule). However, employing a bulky, stereoselective reducing agent like L-Selectride® should significantly enhance the diastereoselectivity, favoring the anti-diol precursor to the syn-lactone. The reduction of citronellal's aldehyde is generally highly diastereoselective due to the directing effect of the neighboring chiral center. The subsequent transformation of the resulting citronellol to a lactone would require additional steps.
Experimental Protocol: Stereoselective Reduction and Lactonization
This protocol describes the reduction of Methyl 4-formylhexanoate and subsequent lactonization.
Materials:
-
(R)-Methyl 4-formylhexanoate
-
Stereoselective reducing agent (e.g., L-Selectride®) or NaBH₄/CeCl₃·7H₂O
-
Anhydrous solvent (e.g., THF for L-Selectride®, Methanol for NaBH₄)
-
Acid or base catalyst for lactonization (e.g., p-toluenesulfonic acid or sodium methoxide)
-
Anhydrous work-up and purification solvents
Procedure:
-
Reduction: To a solution of (R)-Methyl 4-formylhexanoate (1.0 eq) in the appropriate anhydrous solvent at low temperature (-78 °C), add the reducing agent (1.1 eq) dropwise. Stir the reaction until completion (monitored by TLC).[7]
-
Work-up: Carefully quench the reaction with water or a suitable buffer. Extract the product with an organic solvent.
-
Lactonization: The crude diol can be cyclized under acidic or basic conditions. For example, refluxing in toluene with a catalytic amount of p-toluenesulfonic acid can effect lactonization.
-
Purification and Analysis: Purify the resulting lactone by column chromatography and determine its stereochemistry by spectroscopic methods and comparison to known standards.
Synthesis of Enantiopure Methyl 4-Formylhexanoate
Access to enantiomerically pure starting materials is crucial. The (R)- and (S)-enantiomers of Methyl 4-formylhexanoate can be synthesized from the corresponding enantiomers of 4-methyloctanoic acid.
Synthetic Scheme
Caption: Synthesis of (S)-Methyl 4-formylhexanoate.
Experimental Protocol: Synthesis of (S)-Methyl 4-formylhexanoate
-
Esterification: Convert (S)-4-methyloctanoic acid to its methyl ester using standard Fisher esterification conditions (methanol, catalytic sulfuric acid).[8][9]
-
Reduction to Alcohol: The ester can be selectively reduced to the corresponding alcohol. This step requires careful control to avoid over-reduction.
-
Oxidation to Aldehyde: The primary alcohol is then oxidized to the desired aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions to minimize over-oxidation to the carboxylic acid.[10]
Conclusion
Methyl 4-formylhexanoate demonstrates moderate to good stereoselectivity in key synthetic transformations, positioning it as a valuable and versatile chiral building block. While it may not always achieve the exceptionally high levels of stereocontrol seen with more sterically demanding aldehydes like citronellal, its performance is often sufficient for many synthetic applications. Its accessibility and the potential for straightforward synthesis of both enantiomers further enhance its utility. The choice between Methyl 4-formylhexanoate and other chiral aldehydes will ultimately be guided by the specific stereochemical requirements of the target molecule, the desired reaction pathway, and considerations of cost and availability. This guide provides the foundational data and protocols to enable researchers to make informed decisions in the design and execution of their asymmetric syntheses.
References
-
Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. [Link]
-
ChemTube3D. Lithium enolates in aldol reactions. [Link]
-
ResearchGate. Synthesis of members of the 4‐methyloctanoic acid series. Reagents and.... [Link]
-
University of Calgary. Regioselective Enolate Formation and Diastereoselectivity. [Link]
-
ElectronicsAndBooks. Concerning the Diastereofacial Selectivity of Aldol Reactions of Chiral Methyl Ketone Enolates. [Link]
-
ResearchGate. Stereoselective Synthesis of Chiral δ-Lactones via an Engineered Carbonyl Reductase. [Link]
-
DigitalCommons@USU. Aldol Reactions: E-Enolates and Anti-Selectivity. [Link]
- Google Patents.
-
University of Oxford. III Enolate Chemistry. [Link]
-
Vide Leaf. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. [Link]
-
Arkat USA. Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. [Link]
-
ResearchGate. Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. [Link]
-
ResearchGate. (PDF) Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. [Link]
-
MDPI. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. [Link]
-
ResearchGate. Aldol Addition of Lithium and Boron Enolates of 1,3-Dioxan-5-ones to Aldehydes. A New Entry into Monosaccharide Derivatives. [Link]
-
Royal Society of Chemistry. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. [Link]
-
ResearchGate. (PDF) A greener organic chemistry experiment: Reduction of citronellal to citronellol using poly(methylhydro)siloxane. [Link]
-
Green Chemistry. A greener organic chemistry experiment: reduction of citronellal to citronellol using poly(methylhydro)siloxane. [Link]
-
PMC. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. [Link]
-
Royal Society of Chemistry. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase. [Link]
-
PMC. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. [Link]
-
MDPI. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. [Link]
-
MDPI. Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. [Link]
-
Stereoelectronics. Chiral reagents. [Link]
-
Sci-Hub. Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. [Link]
-
NIH. One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks. [Link]
-
Macmillan Group. Enantioselective Michael Additions in Natural Products Synthesis. [Link]
-
ResearchGate. Asymmetric Michael Addition Reactions Using a Chiral La—Na Aminodiolate Catalyst. [Link]
-
ResearchGate. Asymmetric synthesis of (6R)-4-hydroxy-6-substituted-δ-lactones. [Link]
Sources
- 1. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. gctlc.org [gctlc.org]
- 7. stereoelectronics.org [stereoelectronics.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
